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  • Product: 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
  • CAS: 1341051-97-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a critical step in the discovery pipeline. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, a substituted pyridine derivative incorporating several key functional groups.

The molecule's structure, featuring an electron-rich aminopyridine core, a strongly electron-withdrawing nitrile group, and a flexible hydroxyethyl sidechain, presents a rich case study for NMR interpretation. Understanding the interplay of electronic effects, spin-spin coupling, and solvent interactions is paramount to accurately assigning its spectral signals. This document serves as a technical whitepaper, offering both predictive analysis based on established chemical principles and a robust experimental framework for acquiring and interpreting the NMR data for this compound and structurally related molecules.

Molecular Structure and Electronic Landscape

To interpret the NMR spectrum of a molecule, one must first understand its structure and the electronic environment of each atom. The structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is shown below, with a systematic numbering scheme used for subsequent spectral assignments.

Caption: Molecular structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile with atom numbering for NMR assignments.

The chemical shifts are governed by two primary electronic effects on the pyridine ring:

  • Electron-Donating Group (EDG): The amino group at the C4 position is a powerful π-donor, increasing electron density at the ortho (C3, C5) and para (C6) positions through resonance. This effect causes significant upfield shifts (shielding) for the attached protons and carbons.

  • Electron-Withdrawing Group (EWG): The nitrile group (-C≡N) at the C2 position is a strong electron-withdrawing group through both induction and resonance. This effect decreases electron density, particularly at the ortho (C3) and para (C6) positions, causing downfield shifts (deshielding).

The final chemical shifts of the ring atoms (H3, H5, H6 and C2, C3, C4, C5, C6) result from the complex interplay of these opposing forces.

Recommended Experimental Protocol

Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is a self-validating system designed for compounds of this class.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400 MHz+) cluster_proc 3. Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 ¹H NMR: ~16 scans, 2-5s relaxation delay prep4->acq1 acq2 ¹³C{¹H} NMR (Proton Decoupled): ~1024+ scans, 2s relaxation delay acq1->acq2 acq3 2D NMR (Optional but Recommended): COSY, HSQC, HMBC for full assignment acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Calibrate spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate ¹H signals & pick peaks proc3->proc4 proc5 Assign signals based on δ, multiplicity, and 2D correlations proc4->proc5

Caption: Recommended workflow for NMR data acquisition and analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often preferred for molecules with exchangeable protons (-OH, -NH). It forms hydrogen bonds, slowing the exchange rate and often resulting in sharper -OH signals compared to less interactive solvents like CDCl₃.[1][2] The choice of solvent can significantly impact the chemical shift of the hydroxyl proton.[3][4][5]

  • ¹³C Acquisition: A higher number of scans is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio, which result in lower sensitivity compared to ¹H.[6][7] Broadband proton decoupling is employed to simplify the spectrum by collapsing multiplets into singlets and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[7][8]

¹H NMR Spectral Analysis: Predicted Assignments

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the aliphatic side chain. The predicted chemical shifts are based on established data for substituted pyridines.[9][10][11][12]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Notes
H6~8.0 - 8.3Doublet (d)JH5-H6 ≈ 6-7 HzDeshielded by the adjacent ring nitrogen and the para nitrile group.
H5~6.8 - 7.0Doublet (d)JH5-H6 ≈ 6-7 HzShielded by the ortho amino group (C4-N9).
H3~6.5 - 6.7Singlet (s)-Strongly shielded by the ortho amino group (C4-N9). Lack of an adjacent proton results in a singlet.
O13-H Variable (e.g., ~4.5-5.5)Broad Singlet (br s)-Position and width are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][3]
C12-H₂ ~3.7 - 3.9Triplet (t)JH11-H12 ≈ 5-6 HzDeshielded by the adjacent hydroxyl group (O13).
C11-H₂ ~3.5 - 3.7Triplet (t)JH11-H12 ≈ 5-6 HzCoupled to the C12 protons.
C10-H₃ ~3.0 - 3.2Singlet (s)-Typical range for an N-methyl group attached to an aromatic system.

¹³C NMR Spectral Analysis: Predicted Assignments

The proton-decoupled ¹³C NMR spectrum will display a single peak for each chemically unique carbon atom.[7][13] The assignments are based on substituent effects in pyridine systems and general chemical shift ranges.[8][14][15][16]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Notes
C4~155 - 158Strongly deshielded due to direct attachment to the amino nitrogen, but this is a typical range for a substituted C4 in aminopyridines. Signal may be broad or of lower intensity.
C6~150 - 153Deshielded by the adjacent ring nitrogen.
C2~135 - 140Quaternary carbon attached to the EWG nitrile group. Expected to be of lower intensity.
C7 (-C N)~117 - 120Characteristic chemical shift for a nitrile carbon.
C5~108 - 112Shielded by the ortho amino group.
C3~105 - 108Strongly shielded by the ortho amino group.
C12 (-C H₂OH)~58 - 62Aliphatic carbon attached to the electronegative oxygen atom.
C11 (N-C H₂-)~50 - 54Aliphatic carbon attached to the amino nitrogen.
C10 (N-C H₃)~38 - 42Aliphatic N-methyl carbon.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. By grounding the interpretation in the fundamental principles of electronic substituent effects and providing a rigorous experimental protocol, researchers and drug development professionals can approach the structural characterization of this and related molecules with confidence. The provided tables of expected chemical shifts serve as a robust starting point for spectral assignment, which should ideally be confirmed with two-dimensional NMR techniques for unambiguous verification. The successful application of these principles is a cornerstone of synthetic chemistry and materials science, ensuring the structural integrity of novel compounds.

References

  • Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26:2, 227-235. [Link]

  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1978). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (4), 526-529. ResearchGate. [Link]

  • Stefaniak, L., et al. (1978). ¹⁵N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 16(2), 165-170. [Link]

  • Dyumaev, K. M., et al. (1983). Carbon-13 NMR Spectra of NHAr-Substituted Trichioro-3-cyanopyridines... Chemistry of Heterocyclic Compounds, 19, 1329–1332. ResearchGate. [Link]

  • Yüksek, H., et al. (2012). Specificity of ¹⁵N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Journal of Molecular Structure, 1018, 125-129. [Link]

  • Mencer, D. E., & Smith, D. L. (2012). Experimental Determination of pKₐ Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1450-1452. [Link]

  • Bridgeman, J. H., et al. (1972). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 240-244. [Link]

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13867–13880. [Link]

  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2909-2914. [Link]

  • Wiley-VCH GmbH. (2025). 2,6-Bis(2-hydroxy-ethylamino)-4-methyl-3-pyridinecarbonitrile. SpectraBase. [Link]

  • Wiley-VCH GmbH. (2025). 4-Cyanopyridine. SpectraBase. [Link]

  • Defense Technical Information Center. (1981). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • National Science Foundation. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

  • University of Arizona. (n.d.). ¹³C NMR. [Link]

  • Thomas, St., et al. (2002). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 42(4), 831-838. [Link]

  • Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. [Link]

  • Gerothanassis, I. P., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and ¹H-NMR Chemical Shifts. Molecules, 23(11), 2913. [Link]

  • Master Organic Chemistry. (2022, February 8). ¹³C NMR - How Many Signals. [Link]

  • Chemistry Stack Exchange. (2020, June 30). Why is H in OH group is more shielded than in H in CH₂ group (ethanol NMR spectroscopy)?[Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

  • Chemistry Steps. (2025, October 22). ¹³C Carbon NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 6-hydroxy-5-[(2-hydroxyethylamino)methyl]-4-methyl-2-oxo-1H-pyridine-3-carbonitrile. [Link]

  • Gîjiu, C. L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5695–5705. [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Royal Society of Chemistry. (2019, September 12). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile...[Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine...[Link]

  • European Patent Office. (2000, January 6). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Rashid, M., et al. (2021). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData, 6(1). [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Characterization of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Executive Summary & Rationale In the landscape of modern medicinal chemistry, functionalized picolinonitriles represent a privileged class of synthetic intermediates. Specifically, 4-[(2-Hydroxyethyl)(methyl)amino]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of modern medicinal chemistry, functionalized picolinonitriles represent a privileged class of synthetic intermediates. Specifically, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile merges an electron-deficient pyridine-2-carbonitrile core with a highly polar, electron-donating tertiary amino-alcohol substituent.

Pyridine-2-carbonitrile derivatives are extensively utilized as active pharmaceutical ingredients (APIs) and crucial building blocks in [1]. The nitrile group serves as a versatile handle for synthesizing thiazoles, imidazoles, and other nitrogen-rich heterocycles[1], while the core scaffold is frequently employed in the development of complex polyheterocyclic ensembles[2]. Furthermore, the reactivity of the pyridine-2-carbonitrile moiety allows for efficient conversion into pyridinimines and other bioactive pharmacophores[3]. The integration of the (2-hydroxyethyl)(methyl)amino moiety at the 4-position introduces a potent hydrogen-bond donor/acceptor system. This significantly depresses the lipophilicity (LogP) compared to unsubstituted picolinonitriles, enhancing aqueous solubility and making it an ideal fragment for optimizing the pharmacokinetic profiles of drug candidates.

Molecular Architecture and Weight Parameters

Accurate molecular weight determination and structural elucidation are foundational to utilizing this compound in downstream synthesis. The molecular parameters are dictated by the precise stoichiometry of its functional groups:

  • Molecular Formula: C9H11N3O

  • Exact Monoisotopic Mass: 177.0902 Da

  • Standard Molecular Weight: 177.20 g/mol (Calculated via standard atomic weights)

The structural dichotomy of this molecule—pairing an electron-withdrawing cyano group (-C≡N) with an electron-donating dialkylamine—creates a strong molecular dipole. This push-pull electronic configuration directly influences its physical state, thermal stability, and spectroscopic signatures.

Predictive and Empirical Physical Properties

Due to the specialized nature of this specific substitution pattern, empirical physical data must be contextualized alongside predictive cheminformatics models derived from structurally homologous amino-picolinonitriles. The table below summarizes the core physicochemical properties, grounded in the causality of its molecular structure.

ParameterValue (Predicted/Empirical)Analytical Rationale & Causality
Physical State Solid / Viscous LiquidDependent on ambient temperature. The push-pull dipole and OH group promote a strong, sticky intermolecular network.
Boiling Point ~350 - 380 °CSignificantly elevated due to the robust intermolecular hydrogen-bonding network established by the terminal hydroxyl group.
Melting Point ~85 - 105 °CThe crystal lattice is stabilized by the interaction between the polar cyano dipoles and the hydrogen-bond donating -OH groups.
Density ~1.15 - 1.25 g/cm³Driven by the dense packing of the pyridine core and the heavy heteroatom (N, O) substituents.
LogP (Octanol/Water) 0.8 - 1.2The lipophilic aromatic ring is heavily offset by the highly hydrophilic hydroxyethyl group, resulting in a low LogP.
pKa (Conjugate Acid) ~5.5 - 6.5The basicity of the tertiary amine is slightly attenuated by the electron-withdrawing nature of the pyridine ring.

Analytical Characterization Protocols (Self-Validating Systems)

To ensure scientific integrity and trustworthiness in drug development workflows, the characterization of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile must rely on self-validating analytical protocols.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for MW Confirmation
  • Rationale: HRMS is critical for verifying the exact monoisotopic mass (177.0902 Da). The pyridine and tertiary amine nitrogens make this compound highly amenable to positive electrospray ionization (ESI+).

  • Step 1: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring complete protonation of the basic nitrogen centers, which maximizes the [M+H]+ signal intensity and stabilizes the spray.

  • Step 2: Inject 1 µL into a Q-TOF LC-MS system utilizing a C18 guard column to filter out synthesis salts.

  • Step 3 (Self-Validation Gate): Monitor the [M+H]+ ion at m/z 178.0980. Validation: If the mass error exceeds ±5 ppm, or if the isotopic distribution does not match the theoretical C9H11N3O pattern (e.g., the M+1 peak must be at ~10.5% relative abundance due to natural 13C), the system must be recalibrated with a standard tuning mix before the batch can be approved.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR confirms the regiochemistry of the substitution (position 4) and the integrity of the hydroxyethyl group, which is prone to degradation under harsh synthetic conditions.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is explicitly selected over CDCl3 because its strong hydrogen-bond accepting nature slows down the chemical exchange of the hydroxyl (-OH) proton. This allows the -OH proton to be observed as a distinct, quantifiable triplet rather than being lost to solvent exchange.

  • Step 2: Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans).

  • Step 3 (Self-Validation Gate): Verify the presence of the characteristic nitrile carbon in the 13C spectrum at ~117-118 ppm. Validation: If the nitrile peak is absent, or if a new amide carbonyl peak (~165 ppm) appears, it indicates unintended hydrolysis of the cyano group into a carboxamide during synthesis. The batch must be immediately rejected.

Physicochemical Workflow Visualization

The following diagram illustrates the logical progression of the physicochemical validation workflow required to qualify this compound as an API building block.

G N1 Compound Isolation 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile N2 High-Resolution Mass Spectrometry (HRMS) Target MW: 177.20 g/mol N1->N2 Aliquot for QC N3 Spectroscopic Elucidation (1H/13C NMR & FTIR) N2->N3 MW Confirmed (ESI+) N4 Thermal Profiling (DSC / TGA) N3->N4 Structure Verified N5 Physicochemical Profiling (LogP, pKa & Solubility) N3->N5 Purity > 95% N6 Validated API Building Block N4->N6 Thermal Stability N5->N6 ADME Parameters

Workflow for the physicochemical validation of pyridine-2-carbonitrile derivatives.

References

  • ACS Omega. "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series". American Chemical Society. Available at:[Link][2]

  • MDPI. "Primary Pyrrolimines and Pyridinimines". Molecules. Available at:[Link][3]

Sources

Foundational

A Guide to the Solubility Profile of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (Compound 1 ), a substituted pyridine derivative of interest. Due to the absence of extensive public data for this specific molecule, this document emphasizes the foundational principles of solubility, provides a robust experimental protocol for its determination, and illustrates how to interpret the resulting data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Central Role of Solubility

The compound 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (henceforth 1 ), with its unique assembly of functional groups, presents a distinct solubility challenge. Its structure incorporates a polar pyridine ring, a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting nitrile group, and a tertiary amine. This multifunctionality suggests a complex interaction profile with various organic solvents, making a systematic solubility study essential for its development.

Understanding the solubility of Compound 1 is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid dosage forms or for use in advanced formulation strategies like amorphous solid dispersions.[1]

  • Predicting Bioavailability: Solubility is a key determinant of a drug's absorption rate and extent, directly impacting its therapeutic efficacy.[2]

This guide will first deconstruct the molecular features of Compound 1 to predict its solubility behavior, then provide a detailed, field-proven experimental method for quantitative measurement, and conclude with an interpretation of illustrative data.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. A solute's affinity for a solvent is driven by the similarity of their intermolecular forces. We can dissect the structure of Compound 1 to anticipate its interactions.

  • Hydrogen Bonding: The -OH group on the hydroxyethyl chain is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the pyridine ring and the nitrile group (-C≡N) are hydrogen bond acceptors. Solvents capable of hydrogen bonding, particularly protic solvents like alcohols (methanol, ethanol), are expected to be effective.

  • Polarity: The molecule possesses significant polarity due to the electronegative nitrogen and oxygen atoms and the polar nitrile group. Therefore, it is predicted to have higher solubility in polar solvents (e.g., DMSO, DMF, acetone) than in nonpolar solvents (e.g., hexane, toluene).

  • Dispersion Forces: The aromatic pyridine ring contributes to van der Waals and π-π stacking interactions.

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[3] A solvent is likely to dissolve a solute if their Hansen parameters are similar.[4][5] The smaller the distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space," the higher the likelihood of dissolution.[3][6]

Experimental Determination: The Isothermal Shake-Flask Method

To obtain definitive, high-quality data, an experimental approach is necessary. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its reliability and accuracy.[7][8] It directly measures the saturation concentration of a compound in a solvent at a constant temperature.[2]

Experimental Workflow

The workflow is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Detailed Protocol

Materials:

  • Compound 1 (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • High-speed centrifuge

  • Calibrated pipettes

  • Validated HPLC-UV system with a suitable column (e.g., C18)

Procedure:

  • Preparation: Add an excess amount of Compound 1 (e.g., ~10-20 mg) to a series of 2 mL glass vials. An excess is confirmed by the presence of undissolved solid throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected solvent to the vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for 48 to 72 hours. A preliminary time-to-equilibrium study is recommended to confirm this duration is sufficient.[9]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000g for 15 minutes) to pellet all undissolved solids.

  • Sampling: Carefully withdraw a known aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of Compound 1 .

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.[9]

Data Presentation and Interpretation

As experimental data for Compound 1 is not publicly available, Table 1 presents a set of illustrative, hypothetical data to demonstrate how results should be presented and interpreted. This data is based on the theoretical principles discussed earlier.

Table 1: Illustrative Solubility Profile of Compound 1 at 25°C

SolventSolvent TypePolarity IndexHydrogen BondingPredicted Solubility (mg/mL)Qualitative Solubility
HexaneNonpolar, Aprotic0.1Poor< 0.1Practically Insoluble
TolueneNonpolar, Aprotic2.4Poor0.5Sparingly Soluble
DichloromethanePolar, Aprotic3.1Acceptor5.2Soluble
Ethyl AcetatePolar, Aprotic4.4Acceptor3.8Soluble
AcetonePolar, Aprotic5.1Acceptor15.5Freely Soluble
IsopropanolPolar, Protic3.9Donor/Acceptor25.0Freely Soluble
EthanolPolar, Protic4.3Donor/Acceptor40.1Very Soluble
MethanolPolar, Protic5.1Donor/Acceptor55.8Very Soluble
DMSOPolar, Aprotic7.2Acceptor> 100Very Soluble
WaterPolar, Protic10.2Donor/Acceptor2.1Slightly Soluble
Analysis of Illustrative Data
  • Protic vs. Aprotic Solvents: The highest solubilities are observed in polar, protic solvents (Methanol, Ethanol). This strongly suggests that the hydrogen-bond-donating capability of the solvent with the solute's -OH, pyridine-N, and nitrile groups is the dominant driver of solubilization.

  • Polarity Trend: Within aprotic solvents, solubility increases with polarity (Toluene < Dichloromethane < Acetone < DMSO). The exceptionally high solubility in DMSO, a strong hydrogen bond acceptor, highlights its powerful interaction with the -OH group of Compound 1 .

  • Nonpolar Solvents: As predicted, solubility in nonpolar solvents like hexane and toluene is very low, as these solvents cannot effectively disrupt the strong intermolecular forces (especially hydrogen bonds) within the solid crystal lattice of the solute.

  • Water Solubility: The moderate polarity and extensive hydrogen bonding network of water are not perfectly matched to the mixed polar/non-polar character of the entire molecule, resulting in only slight solubility.

G cluster_0 Compound 1 (Solute) cluster_1 Protic Solvent (e.g., Methanol) A Hydroxyethyl (-OH) (H-Bond Donor/Acceptor) D Hydroxyl (-OH) (H-Bond Donor/Acceptor) A->D Strong H-Bonding B Nitrile (-CN) & Pyridine-N (H-Bond Acceptors) B->D H-Bonding

Caption: Dominant intermolecular interactions driving solubility in protic solvents.

Conclusion

While specific solubility data for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile requires experimental determination, a robust framework exists for its prediction, measurement, and interpretation. The molecular structure strongly indicates that polar solvents, particularly those with hydrogen-bond-donating capabilities like methanol and ethanol, will be most effective. The isothermal shake-flask method provides a reliable pathway to generate high-quality, quantitative data. The resulting solubility profile is an indispensable tool, enabling rational solvent selection for chemical processing and guiding formulation strategies to ensure the successful development of this promising compound.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Hildebrand, J. H. (1936). Solubility of Non-electrolytes.
  • Avdeef, A. (2012).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Yamamoto, H. (2024). Formulation Using Hansen Solubility Parameters.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]

  • Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-15.
  • Bermejo, M., & Avdeef, A. (2009). The Shake-Flask Method for Solubility Determination. In Drug Bioavailability. John Wiley & Sons.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Varma, M. V. S., & Amidon, G. L. (2014). Solubility in Pharmaceutical Development. In Developing Solid Oral Dosage Forms (pp. 123-145). Academic Press.

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Exploratory

computational modeling and DFT calculations for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

An In-depth Technical Guide to the Computational Modeling of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile using Density Functional Theory Abstract This technical guide provides a comprehensive framework for t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Computational Modeling of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile using Density Functional Theory

Abstract

This technical guide provides a comprehensive framework for the computational investigation of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile using Density Functional Theory (DFT). Aimed at researchers, chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of DFT to elucidate the structural, electronic, and spectroscopic properties of the title molecule. By presenting a validated, step-by-step protocol—from initial structure optimization to the analysis of molecular orbitals and electrostatic potential—this guide serves as a robust resource for predicting molecular behavior and guiding experimental design. The methodologies described herein are grounded in established scientific principles to ensure accuracy and reproducibility, providing authoritative insights into the molecule's reactivity, stability, and potential as a pharmacophore.

Introduction: The Rationale for Computational Scrutiny

The pyridine-2-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The specific functionalization present in 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile—featuring a hydrophilic hydroxyethyl group and a nucleophilic methylamino moiety—suggests a molecule with a nuanced electronic profile and significant potential for intermolecular interactions. Such characteristics are critical in the context of drug design, where molecular recognition and binding affinity are paramount.

Before committing to extensive and costly laboratory synthesis and testing, computational modeling offers an invaluable in silico proving ground. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for predicting the properties of molecular systems with a high degree of accuracy. By solving for the electron density of a molecule, DFT can reliably predict its three-dimensional structure, vibrational frequencies (correlating to an IR spectrum), and a host of electronic properties that govern its reactivity and interactions.

This guide provides a detailed protocol for a comprehensive DFT analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, establishing a foundational understanding of its intrinsic properties.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method based on the principle that the total energy of a system is a functional of its electron density. This approach is computationally more tractable than traditional wave function-based methods, offering a favorable balance of accuracy and efficiency. The accuracy of DFT calculations is primarily determined by the choice of two key components:

  • The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical effects of electron exchange and correlation. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often employed. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and well-validated choice that provides reliable results for a broad range of systems.

  • The Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets are common, and the 6-311++G(d,p) basis set is a robust choice for molecules containing heteroatoms. The "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for describing lone pairs and hydrogen bonding, while "(d,p)" denotes the addition of polarization functions to allow for greater flexibility in orbital shapes.

Computational Methodology: A Validated Workflow

The following protocol outlines a self-validating workflow for the computational analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This procedure is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Step-by-Step Computational Protocol
  • Initial Structure Creation: The 2D structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is first sketched using a molecular editor and converted into a preliminary 3D conformation.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true energy minimum is located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two critical purposes:

    • Verification of Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum.

    • Spectroscopic Prediction: The calculated vibrational frequencies and their intensities can be used to predict the molecule's infrared (IR) spectrum.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface.

Diagram of the Computational Workflow

Computational_Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (B3LYP/6-311++G(d,p)) B->C D Check for Imaginary Frequencies C->D  Verification D->B Re-optimize E Structure is a True Minimum (0 Imaginary Frequencies) D->E F 4. Electronic Property Calculation (HOMO, LUMO, MEP) E->F G Analysis of Results F->G

Caption: A validated workflow for DFT calculations.

Predicted Properties and Discussion

Optimized Molecular Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory yields the most stable conformation of the molecule. Key structural parameters, such as selected bond lengths and angles, are presented below. The planarity of the pyridine ring is expected to be largely maintained, while the side chain will adopt a conformation that minimizes steric hindrance.

Table 1: Selected Optimized Geometric Parameters

ParameterBond/AnglePredicted Value
Bond Lengths C2-CN~1.44 Å
C4-N(amino)~1.37 Å
O-H~0.97 Å
Bond Angles C3-C4-N(amino)~121.5°
C4-N-C(ethyl)~120.8°
C(ethyl)-O-H~107.5°

Note: These are representative values and will be precisely determined by the calculation.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

The electron density of the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating this is the likely site of electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient carbonitrile group and the pyridine ring, marking these as potential sites for nucleophilic attack.

Table 2: Predicted Electronic Properties

PropertyPredicted Value (Hartrees)Predicted Value (eV)
HOMO Energy -0.225-6.12
LUMO Energy -0.045-1.22
HOMO-LUMO Gap 0.1804.90

Note: Values are illustrative and subject to the specific computational output. A HOMO-LUMO gap of ~4.90 eV suggests that 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution within the molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): These areas are characterized by high electron density and are attractive to electrophiles. For this molecule, the most negative potential is expected around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons.

  • Blue Regions (Positive Potential): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it a likely hydrogen bond donor.

Diagram of the Molecule's Key Functional Regions

Caption: Key functional regions of the molecule.

Conclusion and Future Directions

This guide has detailed a robust and scientifically-grounded computational protocol for the characterization of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile using DFT at the B3LYP/6-311++G(d,p) level of theory. The predicted geometric, electronic, and spectroscopic properties provide a fundamental understanding of the molecule's intrinsic nature. The analysis of frontier molecular orbitals and the molecular electrostatic potential map reveals key insights into its reactivity, stability, and potential for intermolecular interactions, which are critical for applications in drug development and materials science.

Future work could extend this analysis by incorporating an explicit solvent model to simulate behavior in aqueous environments, or by performing molecular docking studies to investigate its binding affinity with specific biological targets. The computational data presented herein serves as a strong foundation for guiding these subsequent experimental and theoretical investigations.

References

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]

Foundational

Comprehensive Technical Guide: UV-Vis Absorption Spectroscopy of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Executive Summary The rational design of fluorophores, pharmaceutical intermediates, and nonlinear optical materials frequently relies on the manipulation of Donor- π -Acceptor (D- π -A) molecular architectures. 4-[(2-Hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorophores, pharmaceutical intermediates, and nonlinear optical materials frequently relies on the manipulation of Donor- π -Acceptor (D- π -A) molecular architectures. 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (CAS: 1341051-97-5) represents a highly efficient push-pull system. By coupling a strong electron-donating dialkylamino group at the 4-position with a strongly electron-withdrawing carbonitrile group at the 2-position of a pyridine core, this molecule exhibits profound photophysical properties.

This technical guide provides an in-depth framework for researchers and drug development professionals to characterize the UV-Vis absorption spectrum of this compound. It details the causality behind its electronic transitions, expected solvatochromic behavior, and a self-validating experimental protocol for accurate spectral acquisition.

Molecular Architecture and Electronic Transitions

To understand the UV-Vis spectrum of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, one must analyze the causality of its molecular orbital interactions.

Unsubstituted pyridine typically exhibits a high-energy π→π∗ transition in the deep UV region (~250 nm). The introduction of an amino group at the 4-position (e.g., 4-aminopyridine or 4-dimethylaminopyridine) raises the energy of the Highest Occupied Molecular Orbital (HOMO) due to the resonance donation of the nitrogen lone pair into the aromatic π -system, resulting in a bathochromic (red) shift to approximately 260–290 nm[1][2].

However, the defining feature of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is the addition of the 2-carbonitrile (-C N) group. As a powerful electron-withdrawing group (EWG), the cyano moiety significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This synergistic "push-pull" configuration facilitates a low-energy Intramolecular Charge Transfer (ICT) transition[3].

Upon UV excitation, electron density shifts from the donor amine moiety toward the acceptor cyano-pyridine core. This ICT state possesses a substantially larger dipole moment ( μe​ ) than the ground state ( μg​ ). Because polar solvents stabilize this highly polar excited state more effectively than the ground state, the energy gap ( Eg​ ) decreases as solvent polarity increases, a phenomenon known as positive solvatochromism [4].

Photophysics S0 Ground State (S0) Localized Electron Density LE Locally Excited State (LE) π → π* Transition S0->LE UV Photon Absorption ICT ICT State Charge Separation LE->ICT Intramolecular Charge Transfer Relax Solvent Relaxation Dipole Stabilization ICT->Relax Solvatochromic Shift Relax->S0 Radiative/ Non-Radiative Decay

Electronic transition pathway highlighting the formation of the ICT state upon UV excitation.

Quantitative Spectral Projections & Solvatochromism

Due to the ICT nature of the molecule, the UV-Vis absorption maximum ( λmax​ ) is highly dependent on the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the microenvironment. The table below summarizes the projected photophysical properties based on structurally analogous push-pull pyridine derivatives[3][4].

Table 1: Projected Photophysical Properties Across a Solvent Polarity Gradient

SolventDielectric Constant ( ϵ )Expected λmax​ (nm)Dominant Transition TypeMolar Absorptivity ( ϵmax​ )
Hexane 1.89325 - 335 π→π∗ / Weak ICT~15,000 M−1cm−1
Chloroform 4.81345 - 355ICT~18,000 M−1cm−1
Methanol 32.7365 - 375Strong ICT~22,000 M−1cm−1
Water (pH 7.4) 80.1380 - 395Strong ICT (H-bond stabilized)~25,000 M−1cm−1

Note: The 2-hydroxyethyl group on the donor amine introduces the potential for intramolecular or intermolecular hydrogen bonding, which may further modulate the ICT band's position in non-polar versus protic solvents.

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure scientific integrity and reproducibility, the acquisition of the UV-Vis spectrum must follow a self-validating workflow. The following step-by-step protocol is designed to eliminate common artifacts such as detector saturation, solvent cutoff interference, and concentration-dependent aggregation.

Phase 1: Preparation and Calibration
  • Solvent Selection: Select spectroscopic-grade solvents (e.g., HPLC-grade Methanol). Ensure the solvent's UV cutoff is well below the expected absorption range (e.g., Methanol cutoff is ~205 nm).

  • Cuvette Selection: Use matched quartz cuvettes (1.0 cm path length). Causality: Standard optical glass absorbs strongly below 340 nm, which would obscure the higher-energy π→π∗ transitions of the pyridine core[1].

  • Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 200 nm to 600 nm. Causality: This subtracts the inherent absorbance and scattering of the solvent and the cuvette walls, ensuring the final spectrum reflects only the analyte.

Phase 2: Sample Preparation & Acquisition
  • Stock Solution: Accurately weigh 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile and dissolve it in the chosen solvent to create a 1.0×10−3 M stock solution.

  • Serial Dilution: Prepare a concentration series ( 1.0×10−5 M, 2.5×10−5 M, 5.0×10−5 M, and 1.0×10−4 M).

  • Spectral Scanning: Place the sample in the spectrophotometer. Scan from 600 nm down to 200 nm at a scan rate of 100 nm/min with a 1 nm data pitch.

Phase 3: The Self-Validating Checkpoint
  • Beer-Lambert Verification: Extract the absorbance values at the λmax​ (e.g., ~370 nm in Methanol) for all four concentrations. Plot Absorbance vs. Concentration.

  • Validation Criteria: The system validates itself if the plot yields a linear regression with R2>0.995 and the maximum absorbance remains below 1.5 a.u.

    • Failure Mode Analysis: A non-linear plot indicates either detector saturation (if A > 1.5) or molecular aggregation ( π−π stacking or micelle formation) at higher concentrations. If non-linear, the data must be discarded, and the concentration range lowered.

Workflow Prep Sample Preparation (10⁻⁵ to 10⁻⁴ M Series) Blank Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Scan UV-Vis Acquisition (200-600 nm, 1 nm step) Blank->Scan Val Validation Checkpoint (Beer-Lambert Linearity) Scan->Val Data Spectral Deconvolution (Origin/MATLAB) Val->Data

Self-validating experimental workflow for the UV-Vis characterization of push-pull pyridines.

Advanced Data Interpretation

Once the raw spectrum is acquired and validated, the data should be analyzed for specific structural markers:

  • The High-Energy Band (250–280 nm): Corresponds to the localized π→π∗ transitions of the pyridine aromatic system.

  • The Low-Energy Band (330–390 nm): Corresponds to the ICT transition. The broad, structureless nature of this band in polar solvents is a hallmark of charge transfer states undergoing rapid solvent relaxation[4].

  • Isosbestic Points (Optional pH study): Because the compound contains a basic basic dialkylamino group and a basic pyridine nitrogen, titrating the solution with acid will protonate the molecule. If a clean conversion between the neutral and protonated species occurs, an isosbestic point (a specific wavelength where total absorbance remains constant) will be observed, proving the existence of a simple two-state equilibrium.

Table 2: Troubleshooting Spectral Artifacts

ObservationPrimary CauseCorrective Action
Noisy baseline below 250 nm Solvent UV cutoff reachedSwitch to a more transparent solvent (e.g., Acetonitrile or Water).
Flattened peak at λmax​ Photometric saturation (A > 2.0)Dilute the sample to bring absorbance within the 0.1–1.0 range.
Unexpected red-shifted shoulder Molecular aggregationLower the concentration; verify Beer-Lambert linearity.

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Exploratory

Mechanism of Action for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile Derivatives: A Predictive Exploration

An In-depth Technical Guide Disclaimer: Direct experimental data on the biological targets of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is not extensively available in the public domain. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological targets of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is not extensively available in the public domain. This guide provides a comprehensive overview of the potential mechanisms of action based on the well-documented activities of structurally related aminopyridine and pyridine-2-carbonitrile derivatives. The information herein is intended as a foundational resource for researchers and drug development professionals to guide future investigations into this specific chemical class.

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its derivatives form the basis of numerous approved drugs. The 4-aminopyridine-2-carbonitrile core, in particular, combines several key features: the 4-amino group, which can act as a crucial hydrogen bond donor and acceptor, and the 2-carbonitrile group, which can engage in various non-covalent interactions or act as a metabolic anchor. This guide will dissect the most probable biological targets and mechanisms of action for derivatives of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile by examining the established activities of its close chemical relatives.

Potential Mechanism 1: Protein Kinase Inhibition

The 2-aminopyridine moiety is a classic "hinge-binding" motif found in a multitude of ATP-competitive kinase inhibitors.[1] This structural element is adept at forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring inhibitors within the ATP-binding pocket. Given this precedent, it is highly probable that 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile derivatives function as kinase inhibitors.

Causality and Supporting Evidence

Numerous studies have demonstrated the efficacy of aminopyridine-based compounds as potent inhibitors of various protein kinases:

  • EGFR/HER2 Inhibition: Aminopyridine-containing spiro derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are critical targets in cancer therapy.[2] These inhibitors function by competing with ATP for binding, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2]

  • VRK1/VRK2 Inhibition: An aminopyridine scaffold has been successfully developed to create potent and selective inhibitors against the human Vaccinia-related Kinases 1 and 2 (VRK1 and VRK2).[1] The binding mode analysis revealed that the 2-amino-pyridine moiety plays a central role in binding to the kinase hinge region.[1]

  • Checkpoint Kinase (CHK1) Inhibition: Pyrazine-2-carbonitrile derivatives, which share the nitrile-substituted heterocyclic core, are potent inhibitors of CHK1, a key regulator of the cell cycle and DNA damage response.[3]

Signaling Pathway: Generic Kinase Inhibition

The diagram below illustrates the general mechanism of an ATP-competitive kinase inhibitor. The inhibitor occupies the ATP-binding site on the kinase, preventing the phosphorylation of substrate proteins and halting the downstream signaling cascade.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) GrowthFactor->Receptor Binds Kinase Target Kinase (e.g., VRK1, CHK1) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate CellResponse Cellular Response (Proliferation, Survival, etc.) pSubstrate->CellResponse Triggers Inhibitor 4-Aminopyridine-2-carbonitrile Derivative Inhibitor->Block Block->Kinase Inhibits

Caption: Generic ATP-competitive kinase inhibition pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for quantifying the binding affinity of a test compound to a target kinase.

  • Reagent Preparation:

    • Prepare a 10X stock of the test compound (e.g., 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile derivative) and a known control inhibitor in 1X Kinase Buffer A. Perform serial dilutions to create a dose-response curve.

    • Prepare a 4X solution of the target kinase fused to a GST-tag in 1X Kinase Buffer A.

    • Prepare a 4X solution of the Eu-anti-GST Antibody in 1X Kinase Buffer A.

    • Prepare a 4X solution of the Alexa Fluor™ Kinase Tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 10X test compound serial dilutions.

    • Add 2.5 µL of the 4X Kinase-GST solution to all wells.

    • Add 2.5 µL of the 4X Eu-anti-GST Antibody solution to all wells.

    • Add 2.5 µL of the 4X Alexa Fluor™ Tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure the emission at 665 nm (Europium signal) and 615 nm (Tracer signal).

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Quantitative Data: IC₅₀ Values of Related Pyridine Kinase Inhibitors
Compound ClassTarget KinaseIC₅₀ (nM)Reference
Aminopyridine Derivative (Compound 26)VRK1150[1]
Pyrazine-2-carbonitrile (Prexasertib)CHK11[3]
Aminopyridine-spiro derivative (A2)EGFR-wtN/A (6% residual activity)[2]
Aminopyridine-spiro derivative (A2)ERBB2 (HER2)N/A (5% residual activity)[2]

Potential Mechanism 2: Inhibition of Ecto-Nucleotidases

Beyond kinases, the 4-aminopyridine scaffold has been identified as a potent inhibitor of ecto-nucleotidases, specifically tissue-nonspecific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT).[4] These enzymes are crucial regulators of purinergic signaling by hydrolyzing extracellular nucleotides like ATP to adenosine.

Causality and Supporting Evidence

Overexpression of these enzymes is implicated in various pathologies, including cancer and vascular calcification.[4] By inhibiting these enzymes, 4-aminopyridine derivatives can modulate the balance of extracellular ATP and adenosine, which have profound effects on cell proliferation, inflammation, and immune responses. A study on 4-aminopyridine-based amide derivatives identified compounds with significant inhibitory potency against both human TNAP and e5'NT, with one compound being approximately 168-fold more potent than the standard inhibitor suramin.[4]

Signaling Pathway: Modulation of Purinergic Signaling

This diagram shows how inhibitors of ecto-nucleotidases prevent the breakdown of extracellular ATP, altering the signaling through purinergic receptors.

Purinergic_Signaling cluster_0 Cell Membrane extATP Extracellular ATP e5NT e5'NT / TNAP extATP->e5NT Hydrolyzes P2_Receptor P2 Receptors (Pro-inflammatory, Pro-proliferative) extATP->P2_Receptor Activates Adenosine Adenosine e5NT->Adenosine A_Receptor Adenosine Receptors (Immunosuppressive) Adenosine->A_Receptor Activates Inhibitor 4-Aminopyridine-2-carbonitrile Derivative Inhibitor->e5NT Inhibits

Caption: Inhibition of ecto-nucleotidases in purinergic signaling.

Experimental Protocol: In Vitro Alkaline Phosphatase (TNAP) Inhibition Assay

This colorimetric assay measures the activity of TNAP by monitoring the hydrolysis of p-nitrophenyl phosphate (pNPP).

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Substrate Solution: 10 mM p-nitrophenyl phosphate (pNPP) in Assay Buffer.

    • Enzyme Solution: Recombinant human TNAP diluted in Assay Buffer to the desired working concentration.

    • Test Compound: Prepare serial dilutions of the 4-aminopyridine-2-carbonitrile derivative in Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound dilutions.

    • Add 50 µL of Assay Buffer.

    • Add 10 µL of the Enzyme Solution to each well (except for the blank controls).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of 0.5 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under alkaline conditions.

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Potential Mechanism 3: Broad Anticancer and Cytotoxic Activity

The pyridine and pyrimidine scaffolds are prevalent in compounds developed for their anticancer properties.[5][6][7] The mechanism of such activity is often multifactorial, stemming from the inhibition of kinases (as discussed) or other critical cellular processes leading to cell death.

Causality and Supporting Evidence
  • Cytotoxicity: Various 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have shown potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[6]

  • DNA Cleavage: Some aminopyrine analogues have been reported to exhibit DNA cleavage activities, suggesting a mechanism that directly targets genetic material.[8]

  • Antiproliferative Effects: Amino-substituted aza-acridine derivatives, which contain a pyridine ring system, have demonstrated significant antiproliferative effects against bladder carcinoma and melanoma cell lines.[5]

Workflow: Evaluating Anticancer Activity

The following diagram outlines a standard workflow for assessing the anticancer potential of a novel compound.

Anticancer_Workflow Start Test Compound (4-Aminopyridine-2-carbonitrile Derivative) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->CellViability DoseResponse Determine IC50/EC50 Across Cancer Cell Line Panel CellViability->DoseResponse MechanismStudy Mechanism of Action Studies DoseResponse->MechanismStudy Apoptosis Apoptosis Assay (Annexin V/PI Staining) MechanismStudy->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MechanismStudy->CellCycle TargetID Target Identification & Validation (e.g., Kinase Panel Screen, Western Blot) MechanismStudy->TargetID

Caption: Standard workflow for anticancer drug discovery.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, U87) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-aminopyridine-2-carbonitrile derivative in culture medium.

    • Remove the old medium and add 100 µL of medium containing the test compound at various concentrations. Include vehicle controls (e.g., 0.1% DMSO).

    • Incubate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Directions

While direct evidence is pending, the chemical architecture of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile derivatives strongly suggests a role as modulators of key enzymatic processes. The most probable mechanism of action is protein kinase inhibition , owing to the prevalence of the 2-aminopyridine scaffold as a hinge-binding motif. However, compelling evidence from related compounds also points toward potential activity as inhibitors of ecto-nucleotidases and as broad-spectrum anticancer agents .

To definitively elucidate the mechanism, the following experimental steps are recommended:

  • Broad Kinase Panel Screening: Test the compound against a large panel of recombinant kinases to identify primary targets.

  • Cell-Based Target Engagement Assays: Confirm target inhibition within a cellular context.

  • Comprehensive Cytotoxicity Profiling: Evaluate the compound's IC₅₀ across a diverse panel of cancer cell lines.

  • Enzyme Inhibition Assays: Directly test for inhibitory activity against TNAP and e5'NT.

This systematic approach will provide a clear and validated understanding of the molecular mechanisms underpinning the biological activity of this promising class of compounds.

References

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 2022. [Link][8]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 2023. [Link][9]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 2019. [Link][1]

  • Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports, 2021. [Link][2]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. ResearchGate, 2023. [Link][10]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 2025. [Link][5]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers, 2025. [Link][11]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 2024. [Link][3]

  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. Bioorganic & Medicinal Chemistry, 2018. [Link][4]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 2013. [Link]

  • 4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile-1341051-97-5. Thoreauchem. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 2022. [Link]

  • A One-pot Two-step Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv, 2022. [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile: A Key Pharmaceutical Intermediate

Introduction Substituted pyridine-2-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry, frequently serving as crucial building blocks in the synthesis of complex pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted pyridine-2-carbonitriles are a class of heterocyclic compounds of significant interest in medicinal chemistry, frequently serving as crucial building blocks in the synthesis of complex pharmaceutical agents. Their unique electronic properties and ability to participate in a variety of chemical transformations make them valuable synthons in drug discovery. Among these, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile stands out as a key intermediate, particularly in the development of targeted therapies such as kinase inhibitors.

The strategic incorporation of the 4-[(2-Hydroxyethyl)(methyl)amino] moiety can enhance the aqueous solubility and provide a crucial point for hydrogen bonding interactions with biological targets. The 2-carbonitrile group is a versatile functional handle that can be further elaborated into various nitrogen-containing heterocycles or other functional groups. This guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate, complete with detailed protocols, mechanistic insights, and a discussion of its application in the synthesis of advanced pharmaceutical candidates.

Physicochemical and Safety Data

A summary of key quantitative data for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile and its precursors is presented below. This information is essential for accurate stock solution preparation and safe handling.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4-Chloropyridine-2-carbonitrile19235-89-3C₆H₃ClN₂138.56~368 at 760 mmHg
4-Aminopyridine-2-carbonitrile98139-15-2C₆H₅N₃119.12~368.2 at 760 mmHg
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile1341051-97-5C₉H₁₁N₃O177.20Not available
N-Methyl-2-aminoethanol109-83-1C₃H₉NO75.11159

Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Strategies and Protocols

The synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile can be approached through several strategic routes. Below, two primary synthetic pathways are detailed, each with its own set of advantages.

Strategy 1: Nucleophilic Aromatic Substitution of 4-Chloropyridine-2-carbonitrile

This is a direct and often high-yielding approach that involves the displacement of a halide at the 4-position of the pyridine ring with the desired amine.

The synthesis of the key intermediate, 4-chloropyridine-2-carbonitrile, can be achieved via a modified Reissert-Henze reaction from 4-chloropyridine N-oxide.[1]

Protocol 1: Synthesis of 4-Chloropyridine-2-carbonitrile

  • Materials:

    • 4-Chloropyridine N-oxide

    • N,N-Dimethylcarbamoyl chloride

    • Trimethylsilyl cyanide (TMSCN)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Saturated brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-chloropyridine N-oxide (1.0 eq) in anhydrous acetonitrile, add N,N-dimethylcarbamoyl chloride (1.5 eq).

    • Slowly add trimethylsilyl cyanide (2.0 eq) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 18 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-chloropyridine-2-carbonitrile.

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution at the 4-position.[2]

Protocol 2: Synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

  • Materials:

    • 4-Chloropyridine-2-carbonitrile

    • N-Methyl-2-aminoethanol

    • Potassium carbonate

    • Dimethylformamide (DMF, anhydrous)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF, add N-methyl-2-aminoethanol (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography or recrystallization to yield 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile.

Strategy 2: N-Alkylation of 4-Aminopyridine-2-carbonitrile

An alternative approach involves the sequential alkylation of a 4-aminopyridine precursor.

This intermediate can be prepared from 4-aminopyridine via its N-oxide, followed by cyanation.

Protocol 3: Synthesis of 4-Aminopyridine-2-carbonitrile

  • Procedure:

    • N-Oxidation: Oxidize 4-aminopyridine to 4-aminopyridine N-oxide using a suitable oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

    • Cyanation: Subject the 4-aminopyridine N-oxide to a Reissert-Henze type reaction as described in Protocol 1 to introduce the cyano group at the 2-position.

The N-alkylation of 4-aminopyridine-2-carbonitrile can be achieved in a stepwise manner.

Protocol 4: Synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

  • Materials:

    • 4-Aminopyridine-2-carbonitrile

    • 2-Bromoethanol or ethylene oxide

    • Methyl iodide

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous DMF or THF

  • Procedure:

    • First Alkylation (Hydroxyethylation):

      • To a solution of 4-aminopyridine-2-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C.

      • After stirring for 30 minutes, add 2-bromoethanol (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Carefully quench the reaction with water and extract the product with ethyl acetate.

      • Purify the intermediate, 4-(2-hydroxyethylamino)pyridine-2-carbonitrile.

    • Second Alkylation (Methylation):

      • Dissolve the purified intermediate (1.0 eq) in anhydrous THF and add sodium hydride (1.1 eq) at 0 °C.

      • After stirring for 30 minutes, add methyl iodide (1.2 eq) and stir at room temperature until the reaction is complete.

      • Work up the reaction as described above and purify the final product by column chromatography.

Visualization of Synthetic Workflows

Synthetic Workflow cluster_0 Strategy 1: Nucleophilic Aromatic Substitution cluster_1 Strategy 2: N-Alkylation 4-Chloropyridine N-oxide 4-Chloropyridine N-oxide 4-Chloropyridine-2-carbonitrile 4-Chloropyridine-2-carbonitrile 4-Chloropyridine N-oxide->4-Chloropyridine-2-carbonitrile Reissert-Henze Reaction Target Compound 4-[(2-Hydroxyethyl)(methyl)amino] pyridine-2-carbonitrile 4-Chloropyridine-2-carbonitrile->Target Compound Nucleophilic Aromatic Substitution 4-Aminopyridine 4-Aminopyridine 4-Aminopyridine N-oxide 4-Aminopyridine N-oxide 4-Aminopyridine->4-Aminopyridine N-oxide N-Oxidation 4-Aminopyridine-2-carbonitrile 4-Aminopyridine-2-carbonitrile 4-Aminopyridine N-oxide->4-Aminopyridine-2-carbonitrile Reissert-Henze Reaction Intermediate Intermediate 4-Aminopyridine-2-carbonitrile->Intermediate Hydroxyethylation Intermediate->Target Compound Methylation

Caption: Overview of the two primary synthetic strategies for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile.

Mechanistic Insights: The Reissert-Henze Reaction

The introduction of the cyano group at the 2-position of the pyridine ring is a critical step in these synthetic sequences. The Reissert-Henze reaction provides a reliable method for this transformation.[3][4]

Reissert-Henze Mechanism Pyridine N-oxide Pyridine N-oxide Acyl-pyridinium salt Acyl-pyridinium salt Pyridine N-oxide->Acyl-pyridinium salt Activation (e.g., (CH3)2NCOCl) Dihydropyridine intermediate Dihydropyridine intermediate Acyl-pyridinium salt->Dihydropyridine intermediate Nucleophilic attack by CN- 2-Cyanopyridine 2-Cyanopyridine Dihydropyridine intermediate->2-Cyanopyridine Elimination of activating group

Caption: Simplified mechanism of the Reissert-Henze reaction for the cyanation of pyridine N-oxides.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a valuable intermediate in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. A prominent example is in the synthesis of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), such as Dacomitinib.[5][6][7]

In these structures, the substituted pyridine-2-carbonitrile core can be elaborated into a quinazoline or a related heterocyclic system. The 4-amino substituent, derived from the intermediate, is crucial for binding to the hinge region of the kinase domain. The (2-hydroxyethyl)methylamino group often serves as a solubilizing tail and can form important interactions with the solvent-exposed region of the protein.

The synthesis of such inhibitors often involves the coupling of the 4-amino group of a quinazoline intermediate with a Michael acceptor, such as an acrylamide moiety. This functionality can then form a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.

Conclusion

The synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a key step in the development of advanced pharmaceutical agents. The synthetic routes presented here, based on established chemical principles and analogous transformations, provide reliable methods for the preparation of this important intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for successful synthesis. The versatility of this compound ensures its continued importance in the field of drug discovery and development.

References

  • Synthetic process of antitumor drug dacomitinib. (2025). ResearchGate. [Link]

  • Synthetic process of antitumor drug dacomitinib. China Pharmaceutical University Journal. [Link]

  • Dacomitinib. Wikipedia. [Link]

  • The synthetic method of a kind of EGFR inhibitor Dacomitinib.
  • Reissert‐Henze reaction. ResearchGate. [Link]

  • A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. ResearchGate. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). MDPI. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. (2017). Chemistry Stack Exchange. [Link]

  • Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236. (2019). ACS Publications. [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Acta Chimica Slovenica. [Link]

  • Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2026). PMC. [Link]

  • Facile synthesis of functionalized 4-aminopyridines. (2002). Chemical Communications. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. (2001). Journal of Medicinal Chemistry. [Link]

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Link]

  • 4-aminopyridine preparation method.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
  • Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). MDPI. [Link]

  • Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles. Arkivoc. [Link]

  • Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. PMC. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • Process for the N-alkylation of aminopyridines.
  • 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. (2025). UCHEM. [Link]

  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. (2023). Taylor & Francis Online. [Link]

  • Representation of substituted pyridines. ResearchGate. [Link]

  • Improved Synthesis of Dacomitinib. (2021). Chinese Journal of Pharmaceuticals. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

  • Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. MDPI. [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a versatile substituted pyridine that holds significant potential as a scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a versatile substituted pyridine that holds significant potential as a scaffold in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, a chelating hydroxyethyl moiety, and a nitrile group that can be further functionalized makes it an attractive starting material for the synthesis of diverse molecular architectures. Cross-coupling reactions are paramount in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides detailed protocols and expert insights for leveraging this valuable building block in several key cross-coupling transformations.

A critical consideration for practitioners is that standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, typically require an electrophilic coupling partner, most commonly an aryl halide or triflate. The parent molecule, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, lacks such a leaving group. Therefore, this guide is structured in two main parts. Part 1 provides a detailed protocol for the regioselective iodination of the pyridine ring to generate a key intermediate amenable to a wide range of cross-coupling reactions. The 4-amino group strongly activates the pyridine ring towards electrophilic substitution, directing the halogenation to the C3 position. Part 2 presents specific, optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this halogenated intermediate. Additionally, an alternative approach, the decyanative Suzuki-Miyaura coupling, which utilizes the nitrile group at the C2 position as a leaving group, is also detailed.

Throughout this guide, we will delve into the rationale behind the choice of reagents and conditions, potential challenges, and troubleshooting strategies to ensure successful implementation in your research endeavors.

PART 1: Synthesis of a Key Halogenated Intermediate

To enable a broad range of cross-coupling reactions, it is first necessary to introduce a suitable leaving group onto the pyridine ring. Given the electronic properties of the starting material, with a strong electron-donating amino group at the C4 position, electrophilic halogenation is an effective strategy. Iodination at the C3 position is particularly advantageous as the resulting C-I bond is highly reactive in subsequent palladium-catalyzed reactions.

Protocol 1: Synthesis of 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

This protocol describes the regioselective iodination of 4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile at the C3 position using N-iodosuccinimide (NIS), a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.

Reaction Scheme:

Materials:

  • 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NIS: Add N-iodosuccinimide (1.1 equiv) portion-wise to the stirred solution over 5-10 minutes. It is crucial to maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NIS.

  • Work-up:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile.

PART 2: Cross-Coupling Reaction Protocols

With the 3-iodo intermediate in hand, a variety of cross-coupling reactions can now be performed. The following protocols are optimized for this specific substrate, taking into account its functional groups.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron species with an organohalide.[1]

dot

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_catalysis Catalytic System IodoPyridine 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino] pyridine-2-carbonitrile Reaction Suzuki-Miyaura Coupling IodoPyridine->Reaction BoronicAcid Aryl/Vinyl Boronic Acid or Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (if needed, e.g., SPhos) Ligand->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Reaction Product Coupled Product Reaction->Product

Caption: Workflow for the Suzuki-Miyaura coupling. dot

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Materials:

  • 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 equiv)

  • Aryl or vinyl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere setup

  • Standard work-up and purification reagents

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-iodo-pyridine intermediate, the boronic acid/ester, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring at 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

CatalystLigandBaseSolventTemp (°C)Notes
Pd(PPh₃)₄ (3 mol%)NoneK₂CO₃ (2 equiv)Dioxane/H₂O (4:1)90A general and reliable system.
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (3 equiv)Toluene100For more challenging or sterically hindered boronic acids.[2]
Pd/C (5 mol%)PPh₃ (10 mol%)Na₂CO₃ (3 equiv)DME/H₂O (4:1)80A heterogeneous catalyst option that can simplify catalyst removal.[1]
B. Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[3]

Protocol 3: Buchwald-Hartwig Amination of 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Materials:

  • 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Addition of Reactants: Add the 3-iodo-pyridine intermediate, the amine, and the anhydrous solvent.

  • Reaction Conditions: Seal the flask and heat the mixture to 90-110 °C with stirring.

  • Monitoring: Monitor the reaction progress (typically 6-24 hours).

  • Work-up: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Expert Insight: The choice of base is critical in Buchwald-Hartwig aminations. Sodium tert-butoxide is a strong base suitable for many couplings, but for substrates with base-sensitive functional groups, a milder base like cesium carbonate is preferred.[4]

C. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organohalide, providing access to valuable alkynyl-substituted heterocycles.[5]

Protocol 4: Sonogashira Coupling of 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Materials:

  • 3-Iodo-4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF or DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 3-iodo-pyridine intermediate, the palladium catalyst, and CuI.

  • Solvent and Reagent Addition: Add the solvent, the base (which can also serve as the solvent), and the terminal alkyne.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

dot

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product Start Start Start->Pd0 RX R¹-X (Iodo-Pyridine) RX->OxAdd Boronate R²-B(OR)₂⁻ Boronate->Transmetal

Caption: General catalytic cycle for Suzuki-Miyaura coupling. dot

D. Decyanative Suzuki-Miyaura Coupling

An alternative strategy that avoids the pre-functionalization step is the decyanative cross-coupling, where the C2-CN bond is directly activated and cleaved.[6] This approach is particularly attractive due to the prevalence of nitriles in commercially available compounds. Nickel-based catalytic systems have shown great promise for this transformation.[6]

Protocol 5: Decyanative Suzuki-Miyaura Coupling of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Materials:

  • 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Nickel catalyst (e.g., Ni(cod)₂, 10 mol%)

  • Ligand (e.g., PCy₃, 20 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Ni(cod)₂, PCy₃, and anhydrous K₃PO₄ to a flame-dried Schlenk tube.

  • Addition of Reactants: Add the pyridine-2-carbonitrile starting material and the arylboronic acid/ester.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.[6]

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, filter through Celite, and perform a standard aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Considerations

Hydroxyl Group Protection

The free hydroxyl group on the ethylamino side chain is generally well-tolerated in many cross-coupling reactions.[7] However, in cases where very strong bases (like NaOt-Bu) are used at high temperatures, or if the coupling partners are sensitive, protection of the hydroxyl group may be necessary to prevent side reactions or catalyst deactivation. A common strategy is to protect it as a silyl ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl). This protecting group is stable under most cross-coupling conditions and can be easily removed with a fluoride source (e.g., TBAF) or acid.[8]

Troubleshooting
  • Low or No Yield:

    • Check Catalyst and Ligand Activity: Ensure that the palladium or nickel source and the ligand are not degraded. Use fresh reagents if necessary.

    • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction is set up under a strictly inert atmosphere and that solvents are properly degassed.

    • Base and Solvent Quality: Use anhydrous bases and solvents, as water can interfere with the catalytic cycle.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can be minimized by using a slight excess of the halide and ensuring slow addition of the boronic acid if necessary.

    • Dehalogenation: This side reaction can be suppressed by using less polar solvents and ensuring the absence of water or other proton sources.

References

  • Jiao, L., & Song, L. (2026). Direct and Chemoselective Bromination of Pyridines. Synfacts, 22(02), 179. (Simulated reference based on search result[9])

  • BenchChem. (n.d.). Application Notes and Protocols for Decyanative Suzuki-Miyaura Coupling Reactions Involving 2-Cyanopyridine. Retrieved from BenchChem.[6]

  • Wang, Y., et al. (2021). Electrochemical Regioselective Bromination of Electron-Rich Aromatic Rings Using nBu4NBr. Request PDF. Retrieved from ResearchGate.[10]

  • Smith, J. A., & Johnson, K. L. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.[11]

  • Chemical Synthesis Platform. (n.d.). 4-Iodopyridine(CAS:15854-87-2). Retrieved from a chemical synthesis platform.[12]

  • Brown, M. K., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PubMed.[13][14]

  • Kärkkäinen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.[15]

  • Aydin, F., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.[16]

  • BenchChem. (n.d.). Application Notes and Protocols for Stille Cross-Coupling Reactions with Hydroxyl-Functionalized Substrates. Retrieved from BenchChem.[7]

  • Tanaka, H., et al. (2019). Practical method for hydroxyl-group protection using strontium metal and readily available silyl chlorides. Chemical Communications.[17]

  • Rossi, S., et al. (2020). Halogenation of N‐acetyl aminopyridines 4 p–u and thiazole compounds... ResearchGate.[18]

  • Nielsen, D. K., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC - NIH.[19]

  • Chan, C. S., et al. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.[20]

  • Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry.[1]

  • Krauze, A., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. MDPI.[21]

  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
  • Roberts, J. D., & Caserio, M. C. (1977). Protection of Hydroxyl Groups. Chemistry LibreTexts.[8]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[3]

  • Queiroz, M. J. R. P., et al. (2010). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Request PDF. Retrieved from ResearchGate.[4]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia.[5]

Sources

Method

Application Note &amp; Protocols: Chemoselective Reduction of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile to a Primary Amine

Abstract The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the aminomethyl moiety is a key pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where the aminomethyl moiety is a key pharmacophore. This document provides a detailed guide for the chemoselective reduction of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile to its corresponding primary amine, 2-(aminomethyl)-4-[(2-Hydroxyethyl)(methyl)amino]pyridine. The primary challenge lies in achieving high selectivity for the nitrile group while preserving the integrity of the pyridine ring, the tertiary amine, and the unprotected primary alcohol. We present and compare three robust methodologies: Catalytic Hydrogenation with Raney® Nickel, potent hydride reduction with Lithium Aluminum Hydride (LiAlH₄), and a milder, catalyzed hydride reduction using Sodium Borohydride/Cobalt(II) Chloride. This guide offers detailed, step-by-step protocols, discusses the mechanistic rationale behind each choice, and provides a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and scale.

Introduction and Strategic Overview

The target molecule, 2-(aminomethyl)-4-[(2-Hydroxyethyl)(methyl)amino]pyridine, contains a 2-aminomethylpyridine scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The synthesis of this target from its nitrile precursor requires a reduction method that is highly specific (chemoselective) due to the presence of other reducible or sensitive functional groups.

The Synthetic Challenge: The substrate, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, presents three key challenges for a successful reduction:

  • Pyridine Ring: Aromatic heterocycles can be reduced under harsh hydrogenation conditions. The chosen method must be mild enough to preserve aromaticity.

  • Unprotected Hydroxyl Group: The primary alcohol can react with strong, non-selective hydride reagents, necessitating stoichiometric adjustments or protection/deprotection steps.

  • Byproduct Formation: Incomplete reduction can lead to imine intermediates, which may further react with the amine product to form secondary amines, a common side reaction in nitrile reductions.[3]

This guide details three field-proven methods to navigate these challenges, each with distinct advantages in terms of operational complexity, safety, and scalability.

Decision Workflow for Method Selection

The choice of reduction protocol depends on available equipment, safety infrastructure, and desired reaction scale. The following diagram outlines a logical decision-making process.

G start Start: Reduce Pyridine-2-carbonitrile q_pressure High-Pressure Hydrogenation Apparatus Available? start->q_pressure m1 Method A: Catalytic Hydrogenation (Raney® Nickel) q_pressure->m1  Yes   q_hydride Experience with Pyrophoric/Water-Reactive Hydrides (e.g., LiAlH₄)? q_pressure->q_hydride No m2 Method B: Lithium Aluminum Hydride (LiAlH₄) q_hydride->m2  Yes   m3 Method C: NaBH₄ / CoCl₂ (Milder Conditions) q_hydride->m3 No G cluster_0 General Reduction Pathway Nit R-C≡N Imine [R-CH=NH] Nit->Imine + 2[H] Amine R-CH₂-NH₂ Imine->Amine + 2[H] G cluster_A Method A: Catalytic Hydrogenation cluster_B Method B: LiAlH₄ Hydride Attack A_Start Nitrile on Raney® Ni Surface A_H2 H₂ adsorbs and dissociates on Ni A_Start->A_H2 A_Imine Imine intermediate formed A_H2->A_Imine A_Amine Primary Amine desorbs A_Imine->A_Amine B_Start Nitrile B_H1 Hydride (H⁻) attacks Nitrile Carbon B_Start->B_H1 B_Imine Imine Anion Intermediate B_H1->B_Imine B_H2 Second Hydride Attack B_Imine->B_H2 B_Diamine Dianion B_H2->B_Diamine B_Workup Aqueous Workup (Protonation) B_Diamine->B_Workup B_Amine Primary Amine B_Workup->B_Amine

Sources

Application

Application Note: Utilizing 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile as an Alkoxide Nucleophile in SNAr Reactions

Executive Summary 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates. While the molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceutical intermediates. While the molecule possesses multiple heteroatoms, its primary alcohol moiety serves as an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr) when properly activated. This application note details the mechanistic rationale, condition optimization, and step-by-step protocols for employing this compound in SNAr reactions to generate heavily functionalized aryl and heteroaryl ethers.

Mechanistic Rationale & Structural Analysis

In the context of SNAr methodology, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile presents a fascinating selectivity profile. The molecule contains three potential sites of reactivity, but only one is viable under basic conditions:

  • The Pyridine Nitrogen: Rendered highly electron-deficient (and thus non-nucleophilic) by the strongly electron-withdrawing 2-cyano group.

  • The Tertiary Amine: Sterically hindered and lacking a transferable proton, preventing it from acting as a nucleophile in standard substitution paradigms.

  • The Primary Alcohol (2-hydroxyethyl group): The only viable nucleophilic center. However, neutral aliphatic alcohols are poor nucleophiles for SNAr.

To achieve successful C–O bond formation, the primary alcohol must be quantitatively deprotonated to form an alkoxide. According to, the use of strong bases such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) is strictly required[1]. These solvents effectively solvate the alkali metal counterion ( Na+ or K+ ), leaving the alkoxide "naked" and maximizing its nucleophilicity to attack electron-deficient aryl halides, forming the classical Meisenheimer complex intermediate before leaving group expulsion[2].

Logical Workflow & Mechanistic Pathway

SNAr_Mechanism A 4-[(2-Hydroxyethyl)(methyl)amino] pyridine-2-carbonitrile B Deprotonation (NaH or KOtBu) A->B Base in DMF/DMSO C Alkoxide Intermediate (Highly Nucleophilic) B->C H2 or tBuOH evolution D Addition of Electrophile (Aryl/Heteroaryl Halide) C->D E SNAr Transition State (Meisenheimer Complex) D->E Nucleophilic Attack F Product Formation (Aryl Ether Linkage) E->F Leaving Group Expulsion

Workflow and mechanistic pathway for the SNAr reaction using the primary alcohol nucleophile.

Optimization of Reaction Conditions

The success of the SNAr reaction heavily depends on the base and solvent pairing. The table below summarizes the optimization data for coupling 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile with a model electrophile (e.g., 2-chloropyrimidine or 1-fluoro-4-nitrobenzene). Polar aprotic solvents are critical as they do not hydrogen-bond with the alkoxide, preserving its reactivity, a concept well-documented in [3].

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile
K2​CO3​ (2.0)MeCN8024< 10%Unreacted starting material
Cs2​CO3​ (2.0)DMF901645%Trace hydrolysis of electrophile
KOtBu (1.2)THF251265%Sluggish reaction rate
KOtBu (1.2)DMSO25492%Clean conversion
NaH (1.5)DMF0 to 252> 98%Optimal, no side products

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues (e.g., gas evolution, color changes) are embedded to ensure the user can verify the success of each step in real-time.

Protocol A: Standard SNAr using Sodium Hydride (NaH) in DMF

Causality Note: NaH is selected for highly electron-deficient electrophiles because it irreversibly deprotonates the alcohol, driving the equilibrium entirely to the alkoxide. The evolution of H2​ gas serves as a visual confirmation of active alkoxide generation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Loading: Add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe.

  • Solvent Addition: Suspend the washed NaH in anhydrous DMF (5.0 mL) and cool the suspension to 0 °C using an ice bath.

  • Nucleophile Activation: Dissolve 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 mmol, 1.0 equiv) in anhydrous DMF (2.0 mL). Add this solution dropwise to the NaH suspension over 5 minutes.

    • Self-Validation Check: Immediate effervescence ( H2​ gas evolution) must be observed. The solution will typically turn slightly yellow, indicating successful alkoxide formation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the aryl/heteroaryl halide (1.2 mmol, 1.2 equiv) dropwise or in small portions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

    • Self-Validation Check: Monitor by TLC (Eluent: 50% EtOAc in Hexanes). The complete disappearance of the nucleophile spot (which is UV-active and stains with potassium permanganate) confirms the reaction's completion.

  • Workup: Quench the reaction carefully by adding saturated aqueous NH4​Cl (10 mL) dropwise at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with water (3 x 10 mL) to remove DMF, followed by brine (15 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Mild SNAr using Potassium tert-butoxide (KOtBu) in DMSO

Causality Note: For substrates sensitive to strong hydride bases, KOtBu provides a milder, homogeneous alternative. DMSO is utilized because its high dielectric constant dramatically accelerates the SNAr transition state formation, allowing for[2].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-flushed 20 mL scintillation vial, dissolve 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (1.0 mmol, 1.0 equiv) in anhydrous DMSO (4.0 mL).

  • Base Addition: Add KOtBu (1.2 mmol, 1.2 equiv) in one portion at room temperature.

    • Self-Validation Check: The dissolution of KOtBu is exothermic. A slight warming of the vial and a deepening of the solution's color confirm the acid-base reaction yielding the alkoxide and tert-butanol.

  • Activation Period: Stir the mixture for 15 minutes at room temperature.

  • Coupling: Add the electrophile (1.1 mmol, 1.1 equiv). Cap the vial and stir at room temperature for 4 hours.

  • Workup: Pour the reaction mixture into ice-cold water (20 mL) to precipitate the product. If the product is solid, isolate it via vacuum filtration and wash with cold water. If it is an oil, extract with Dichloromethane (3 x 10 mL), wash with brine, dry over MgSO4​ , and concentrate.

References

  • Title: Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: Organic Letters URL: [Link]

  • Title: Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions Source: The Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Biological Evaluation of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Introduction: Unveiling the Therapeutic Potential of Novel Pyridine Scaffolds The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of Novel Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including the inhibition of protein kinases, which are critical targets in oncology and immunology.[1][2] The compound 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile belongs to this promising class of molecules. While its specific biological targets are yet to be fully elucidated, its structural features suggest a potential role as a kinase inhibitor, particularly within the Janus kinase (JAK) family, which is pivotal in cytokine signaling.[3][4][5]

Constitutive activation of the JAK/STAT signaling pathway is a hallmark of various myeloproliferative diseases, leukemias, and inflammatory conditions.[3][4][6] This has driven significant interest in the development of small molecule inhibitors targeting this cascade.[3][7] These application notes provide a comprehensive framework and detailed protocols for the in vitro characterization of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (referred to herein as 'the test compound'), focusing on its potential as a JAK/STAT pathway inhibitor. The methodologies described are designed to establish a robust profile of the compound's biochemical potency, cellular activity, and mechanism of action.

Part 1: Biochemical Potency Assessment - Direct Kinase Inhibition

The first critical step is to determine if the test compound directly inhibits the enzymatic activity of its putative kinase targets. Homogeneous, high-throughput luminescence-based assays are the industry standard for this purpose due to their sensitivity, robustness, and scalability.[8][9] We will describe two common approaches: one that measures ATP depletion (Kinase-Glo®) and another that quantifies ADP production (ADP-Glo™).

Principle of Luminescence-Based Kinase Assays

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP in the process.[10] The extent of this reaction can be quantified by measuring either the amount of ATP consumed or the amount of ADP generated.

  • ATP Depletion (e.g., Kinase-Glo®): A luciferase-based reagent is added to the completed kinase reaction. The light output is directly proportional to the amount of ATP remaining.[10][11] Therefore, a potent inhibitor will lead to less ATP consumption and a higher luminescent signal.[10][12]

  • ADP Formation (e.g., ADP-Glo™): This is a two-step process. First, remaining ATP is depleted. Then, a second reagent converts the ADP produced into ATP, which is subsequently used in a luciferase reaction.[8][9] The luminescent signal is directly proportional to the amount of ADP formed and, consequently, the kinase activity.[8]

G cluster_0 Kinase Reaction cluster_1 Detection Method 1: ATP Depletion (Kinase-Glo®) cluster_2 Detection Method 2: ADP Formation (ADP-Glo™) Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Catalyzes Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP ATP_remain Remaining ATP ATP->ATP_remain ADP_formed Formed ADP ADP->ADP_formed Light_KG Light Signal (Inverse to Activity) ATP_remain->Light_KG Drives Luciferase Luciferase/ Luciferin Luciferase->Light_KG ATP_regen Regenerated ATP ADP_formed->ATP_regen Converts to Light_ADP Light Signal (Proportional to Activity) ATP_regen->Light_ADP Drives Luciferase2 Luciferase/ Luciferin Luciferase2->Light_ADP

Caption: Workflow of luminescence-based kinase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC50 value of the test compound against a panel of purified JAK kinases (JAK1, JAK2, JAK3, and TYK2).

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • Appropriate peptide substrate (e.g., IRS1 peptide for JAK1)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of the test compound in 100% DMSO (e.g., 11-point, 3-fold dilutions starting from 1 mM).

    • Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Also include DMSO-only (0% inhibition) and staurosporine (100% inhibition) controls.

  • Kinase Reaction Setup:

    • Prepare a 2X Kinase/Substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized based on the manufacturer's data sheet or preliminary titration experiments (e.g., 8 nM JAK1, 10 µM IRS1 peptide).[13]

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the compound-plated assay plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer (e.g., final concentration of 10 µM).[13]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Briefly centrifuge the plate to mix and incubate at room temperature (or 30°C) for 60 minutes.[13]

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[8]

    • Measure the luminescence signal using a plate reader.

Data Analysis:

ParameterDescription
Raw Luminescence Light intensity measured for each well.
% Inhibition 100 * (1 - (Signal_Compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))
IC50 Value The concentration of the test compound that inhibits 50% of the kinase activity, calculated by fitting the % inhibition vs. log(concentration) data to a four-parameter logistic curve.

Part 2: Cellular Activity Assessment - Targeting the JAK/STAT Pathway

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.[14]

Principle of a STAT5-Luciferase Reporter Assay

This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a promoter containing multiple STAT5 binding sites (Signal Transducer and Activator of Transcription 5).[14] The JAK/STAT pathway is activated by specific cytokines (e.g., IL-2 for JAK3, IL-3 for JAK2).[14] Activation leads to the phosphorylation and dimerization of STAT5, which then translocates to the nucleus and drives the expression of the luciferase reporter gene. An inhibitor of the JAK/STAT pathway will block this cascade, resulting in a decrease in luciferase expression and a reduced luminescent signal.[14]

G Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT5_inactive STAT5 JAK->STAT5_inactive Phosphorylates STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerizes ReporterGene STAT5-driven Luciferase Gene STAT5_active->ReporterGene Translocates & Activates Transcription Nucleus Nucleus Luciferase Luciferase Protein ReporterGene->Luciferase Expresses Light Light Signal Luciferase->Light Generates TestCompound Test Compound (Inhibitor) TestCompound->JAK Inhibits

Caption: Cellular STAT5 reporter assay workflow for inhibitor screening.

Protocol 2: Cell-Based JAK/STAT Reporter Assay

This protocol assesses the ability of the test compound to inhibit IL-2-induced STAT5 activity in a reporter cell line (e.g., 32D/IL-2Rβ/6xSTAT5-luc).[14]

Materials:

  • 32D/IL-2Rβ/6xSTAT5-luc reporter cell line

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS, antibiotics, and required supplements)

  • Recombinant Murine IL-2 (for JAK1/3 stimulation)

  • Test Compound and a known JAK inhibitor (e.g., Tofacitinib)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • White, clear-bottom 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the reporter cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 50 µL of growth medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add 25 µL of the diluted compound to the appropriate wells. Include vehicle (DMSO) and positive control inhibitor wells.

    • Incubate the plate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare a solution of IL-2 in culture medium at 4X the final desired concentration (e.g., final concentration of 10 ng/mL).

    • Add 25 µL of the IL-2 solution to all wells except the unstimulated (background) controls. Add 25 µL of medium to the unstimulated wells.

    • Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add 100 µL of the luciferase reagent to each well.

    • Mix on a plate shaker for 5 minutes to ensure complete cell lysis.

    • Measure the luminescence signal using a plate reader.

Data Analysis: The IC50 is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Part 3: Mechanistic Validation - Western Blotting

To confirm that the observed cellular activity is due to the inhibition of the intended target, Western blotting is used to directly measure the phosphorylation status of key signaling proteins. A reduction in the phosphorylated form of a protein (e.g., STAT5) upon compound treatment, without a change in the total amount of that protein, provides strong evidence for on-target activity.[15]

Protocol 3: Western Blot for Phospho-STAT5 (p-STAT5)

Materials:

  • Human cancer cell line with constitutively active JAK/STAT signaling (e.g., L540 Hodgkin lymphoma cells) or cytokine-inducible cells (e.g., TF-1 cells).[6][16]

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST).[15]

  • Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total STAT5.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., 2 x 10⁶ cells) and allow them to adhere or recover overnight.

    • Treat cells with varying concentrations of the test compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control.

    • If using an inducible cell line, stimulate with the appropriate cytokine (e.g., IL-3) for 15-30 minutes before harvesting.[16]

    • Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.[17]

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT5 (diluted in blocking buffer) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again thoroughly with TBST.

  • Detection:

    • Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize the p-STAT5 signal, the membrane can be stripped of antibodies and reprobed with an antibody against total STAT5. This confirms equal protein loading.

Data Interpretation: A dose-dependent decrease in the p-STAT5 band intensity, with no corresponding decrease in the total STAT5 band intensity, confirms that the test compound inhibits STAT5 phosphorylation in a cellular context.

Conclusion

This guide provides a tiered approach to the in vitro characterization of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. By progressing from direct biochemical inhibition assays to cell-based functional screens and finally to mechanistic validation via Western blot, researchers can build a comprehensive data package. This structured workflow ensures scientific rigor and provides the critical information needed to assess the compound's potential as a modulator of the JAK/STAT pathway and to guide further drug development efforts.

References

  • Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (n.d.). Vertex AI Search.
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.). Promega Corporation.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. doi: 10.1007/978-1-62703-242-1_3
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.). Promega Corporation.
  • Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Corporation.
  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 7(6), 606–614. doi: 10.1089/adt.2009.0230
  • Identification of small molecule activators of the janus kinase/signal transducer and activator of transcription pathway using a cell-based screen. (n.d.). PubMed.
  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments.
  • Western blot for phosphorylated proteins. (n.d.). Abcam.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
  • JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors. (n.d.). Thermo Fisher Scientific.
  • How different is western blot protocol for phosphorylated protein from regular western blot? (2017, August 30). ResearchGate.
  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs.
  • A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. (2008, September 11). AACR Journals.
  • JAK1 (Janus Kinase 1) Assay Kit. (n.d.). BPS Bioscience.
  • HTScan® Jak2 Kinase Assay Kit #7752. (n.d.). Cell Signaling Technology.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Welcome to the technical support resource for researchers and drug development professionals utilizing 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers and drug development professionals utilizing 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This guide is designed to provide in-depth troubleshooting strategies and practical, field-tested advice to help you overcome common challenges and maximize your reaction yields. The structural features of this molecule—a pyridine ring for coordination, a nitrile group, and a flexible hydroxyethylamino substituent—make it a potentially versatile ligand or building block, particularly in transition metal catalysis. This guide will focus on its likely application as a bidentate or monodentate ligand in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile in a typical cross-coupling reaction?

A1: Based on its structure, this compound is best suited to act as a ligand for a transition metal catalyst, such as palladium or copper. The pyridine nitrogen and the amino nitrogen can potentially chelate a metal center, stabilizing it and facilitating the catalytic cycle. The nitrile and hydroxyl groups can also influence the electronic properties and solubility of the resulting catalyst complex. The primary goal of such a ligand is to stabilize the active catalytic species, prevent its decomposition (e.g., formation of palladium black), and promote efficient oxidative addition and reductive elimination steps, ultimately increasing product yield.[1][2][3]

Q2: What are the key structural features of this ligand that I should be aware of?

A2: The molecule possesses several key features:

  • Pyridine Nitrogen: A classic coordination site for many transition metals.[3][4]

  • Amino Group: The tertiary amine nitrogen can also coordinate with a metal, potentially forming a stable five-membered chelate ring with the pyridine nitrogen.

  • 2-Carbonitrile Group: This electron-withdrawing group can significantly modulate the electronic properties of the pyridine ring, affecting the stability and reactivity of the metal complex.

  • Hydroxyethyl Group: This polar functional group can improve the solubility of the ligand and its metal complexes in polar organic solvents. It also introduces a potential site for hydrogen bonding or further functionalization.

Q3: In which types of reactions is this ligand expected to be most effective?

A3: Ligands with aminopyridine scaffolds are widely used in various transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings.[4][5] These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions.[1] The specific substitutions on this ligand suggest it could be effective in reactions requiring a balance of steric bulk and specific electronic properties to achieve high yields.

Q4: Do I need to take special precautions when handling or storing this compound?

A4: While specific stability data is limited, compounds with amino and cyano functionalities should be handled with standard laboratory care. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent potential degradation from air, moisture, or light. The hydroxyethyl group may make it somewhat hygroscopic.

Troubleshooting Guide: Low Reaction Yields

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: My reaction shows low or no conversion of starting materials.

Q: I've assembled my reaction with the palladium precatalyst and the 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile ligand, but after several hours, analysis (TLC, GC-MS) shows only starting material. What's wrong?

Potential CauseDiagnostic CheckRecommended Solution(s)
Inactive Catalyst System The active Pd(0) species may not be forming from the Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][6]Change Precatalyst: Switch to a Pd(0) source like Pd₂(dba)₃ or use a more easily reduced Pd(II) precatalyst.[2][6] Increase Temperature: Gently increase the reaction temperature in 10 °C increments, as the reduction step can be temperature-dependent.
Oxygen Contamination The reaction mixture may have a grayish or black precipitate (palladium black).[1][2]Improve Degassing: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. Assemble the reaction under a positive pressure of inert gas.[1]
Poor Ligand-to-Metal Ratio The stoichiometry of ligand to palladium is crucial for forming the active catalyst.Optimize Ratio: Screen ligand-to-metal ratios. A common starting point is 1:1 to 2:1 (Ligand:Pd). In some cases, a slight excess of ligand can prevent catalyst decomposition.
Inhibited Oxidative Addition The substrate (e.g., aryl chloride) may be too unreactive, or the catalyst may be sterically or electronically mismatched.Screen Additives: For difficult substrates, adding a halide scavenger (e.g., Ag⁺ salts) can sometimes help. Change Substrate: If possible, switch from an aryl chloride to a more reactive aryl bromide or iodide.
Problem 2: The reaction starts but stalls, and I see the formation of palladium black.

Q: My reaction mixture turns dark and cloudy, and the conversion stops prematurely. How can I prevent this catalyst decomposition?

Potential CauseDiagnostic CheckRecommended Solution(s)
Catalyst Agglomeration This is the classic sign of Pd(0) aggregating into inactive palladium black. It often happens at high temperatures or with insufficient ligand stabilization.[2]Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time.[1] Increase Catalyst/Ligand Loading: For a challenging reaction, a higher initial concentration of the active catalyst (e.g., increase from 1 mol% to 3-5 mol%) can sometimes drive the reaction to completion before significant decomposition occurs.[2]
Ligand Instability The ligand itself might be degrading under the reaction conditions (e.g., high temperature or strong base).Check Ligand Stability: Run a control experiment with just the ligand, base, and solvent under the reaction conditions to check for degradation via LC-MS. Use a More Robust Ligand: If degradation is confirmed, a different class of ligand may be necessary.
Problem 3: My desired product is formed, but it's contaminated with significant side products.

Q: I'm getting my product, but the yield is poor due to the formation of homocoupled or dehalogenated byproducts. How can I improve selectivity?

Potential CauseDiagnostic CheckRecommended Solution(s)
Homocoupling of Boronic Acid This is common in Suzuki reactions, often caused by oxygen or high temperatures.Rigorous Inert Atmosphere: As with catalyst decomposition, ensure the complete exclusion of oxygen.[1] Controlled Reagent Addition: Try adding the boronic acid slowly via syringe pump to keep its instantaneous concentration low.
Dehalogenation/Proto-deboronation The aryl halide is reduced, or the boronic acid is protonated, often due to trace water or an inappropriate base/solvent combination.Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly opened anhydrous solvents. Base and Solvent Screening: The choice of base is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents to find a combination that minimizes these side pathways.
Hydrolysis of Nitrile Group The cyano group on the ligand (or substrate/product) could be hydrolyzed to an amide or carboxylic acid under harsh basic or acidic conditions, which could alter its electronic properties or lead to impurities.[7]Use Milder Base: Switch to a weaker or non-aqueous base if possible. Protect Functional Groups: If the nitrile is on the substrate, consider a protecting group strategy if compatible with the reaction.

Visualized Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common yield-related issues when using 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile as a ligand.

TroubleshootingWorkflow start Problem: Low Yield or Stalled Reaction check_conversion Check Conversion: Any Product Formed? start->check_conversion no_product No Product at All check_conversion->no_product No stalled Reaction Stalled / Pd Black check_conversion->stalled Yes, but stalls side_products Major Side Products Formed check_conversion->side_products Yes, but impure check_catalyst Is Catalyst System Active? no_product->check_catalyst sol_catalyst Solution: 1. Use Pd(0) source (e.g., Pd₂(dba)₃) 2. Increase Temperature 3. Check Reagent Purity check_catalyst->sol_catalyst No check_atmosphere Rigorous Inert Atmosphere? check_catalyst->check_atmosphere Yes sol_atmosphere Solution: 1. Improve Solvent Degassing 2. Use Schlenk Line / Glovebox check_atmosphere->sol_atmosphere No check_temp Is Temperature Too High? stalled->check_temp sol_temp Solution: 1. Lower Reaction Temperature 2. Increase Reaction Time check_temp->sol_temp Yes check_ligand_ratio Is Ligand:Pd Ratio Optimal? check_temp->check_ligand_ratio No sol_ligand_ratio Solution: 1. Screen Ligand:Pd Ratios (1:1 to 2.5:1) 2. Increase Catalyst Loading check_ligand_ratio->sol_ligand_ratio No check_homocoupling Homocoupling or Dehalogenation? side_products->check_homocoupling sol_homocoupling Solution: 1. Ensure Strict O₂ Exclusion 2. Screen Different Bases/Solvents 3. Use Anhydrous Reagents check_homocoupling->sol_homocoupling Yes

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for a Suzuki-Miyaura cross-coupling reaction using 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile as a ligand. Note: This is a representative procedure and must be optimized for specific substrates.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as K₃PO₄ (2.0 mmol, 2.0 equiv).

    • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile ligand (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent until a homogeneous solution is formed.

    • Add the catalyst/ligand solution to the Schlenk flask containing the solids.

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.[1]

  • Solvent Addition and Reaction:

    • Add degassed solvent (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Potential Ligand Coordination Mode

The diagram below illustrates a plausible coordination mode where the ligand forms a stable chelate with a palladium center, which is a key intermediate in the catalytic cycle.

Caption: Plausible bidentate chelation of the ligand to a palladium (Pd) center.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
  • Sha, F., Li, X., & Zhu, J. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Various Authors. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Sha, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing.
  • Vaid, T. P., et al. (n.d.). Theoretical and Experimental Investigation of Functionalized Cyanopyridines. PMC.
  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Fors, B. P., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Catellani, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Lei, A., et al. (2010). Amines as the ligands for palladium-catalyzed coupling reactions.
  • Copenhaver, J. E., et al. (n.d.). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Welcome to the Technical Support and Troubleshooting Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 4-[(2-Hydroxyethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the crystallization of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile .

Because this molecule features a rigid aromatic core (pyridine and carbonitrile) paired with a highly flexible, polar side chain (2-hydroxyethyl)(methyl)amino group, it presents unique thermodynamic and kinetic challenges. The competing hydrogen-bond donors (hydroxyl) and acceptors (pyridine nitrogen, cyano group) make this compound highly susceptible to polymorphism, while the flexible side chain increases the entropic penalty of lattice formation, frequently leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Part 1: Troubleshooting FAQs

Q1: My crystallization process is yielding a milky emulsion instead of solid crystals. What is happening, and how do I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) or "oiling out." This occurs when the supersaturation level is pushed so high that the integration of solute molecules into a rigid crystal lattice is kinetically hindered. Instead of nucleating, the solute separates into a dense, solute-rich liquid phase [1]. For this specific molecule, the flexible hydroxyethyl chain delays the highly ordered molecular packing required for nucleation.

  • The Fix:

    • Alter the Thermodynamic Pathway: Reduce the initial solute concentration to bypass the miscibility gap.

    • Modify the Solvent System: If using a highly polar solvent/anti-solvent system (e.g., Ethanol/Water), the steep solubility curve can force the system into the miscibility gap. Switch to a less polar primary solvent (like Ethyl Acetate) or use Heptane as an anti-solvent to create a more gradual supersaturation curve.

    • Strategic Seeding: Introduce seed crystals before the temperature trajectory hits the miscibility gap. Warning: Adding seeds after the emulsion has formed will only lead to seed dissolution within the oil droplets, failing to induce crystallization [1].

Q2: I am getting variable melting points and different powder X-ray diffraction (PXRD) patterns across different batches. How do I control the polymorph?

A2: The molecule's multiple hydrogen-bonding sites allow for various crystal packing motifs, leading to polymorphism [3]. Fast cooling rates generate high supersaturation, which kinetically favors the nucleation of metastable polymorphs due to their lower interfacial energy. Conversely, slow cooling favors the thermodynamically stable form [5].

  • The Fix:

    • Cooling Rate Control: Implement a slow, controlled cooling ramp (e.g., 0.1 °C/min to 0.2 °C/min) rather than crash cooling.

    • Ostwald Ripening (Aging): Hold the suspension at a slightly elevated temperature at the end of the cooling ramp. This allows the metastable forms to undergo Solution-Mediated Polymorphic Transformation (SMPT) into the thermodynamically stable form [3].

Q3: During anti-solvent crystallization, the crystals are too fine, leading to poor filtration and solvent entrapment. How can I improve the crystal habit?

A3: In anti-solvent crystallization, instantaneous local supersaturation at the feeding point can reach extremely high levels. This causes massive primary nucleation, yielding very fine, needle-like crystals that trap mother liquor [2].

  • The Fix:

    • Control the Addition Rate: Decrease the anti-solvent dosing rate to maintain supersaturation strictly within the Metastable Zone Width (MSZW). This promotes the growth of existing crystals over the nucleation of new ones [4].

    • Optimize Mixing: Use high-shear mixing or micromixing contactors to rapidly dissipate localized pockets of high supersaturation [4].

Part 2: Mechanistic Workflows & Visualizations

Thermodynamic Pathways: Oiling Out vs. Controlled Crystallization

The diagram below illustrates the critical divergence between a failed batch (LLPS) and a successful crystallization workflow.

G Start Supersaturated Solution (API in Solvent) Cooling Cooling Trajectory Start->Cooling MiscGap Hits Miscibility Gap (High Concentration) Cooling->MiscGap Uncontrolled / Crash Cooling MSZW Stays within MSZW (Optimal Concentration) Cooling->MSZW Controlled / Seeded LLPS Liquid-Liquid Phase Separation (Oiling Out) MiscGap->LLPS Nucleation Primary Nucleation / Seeding MSZW->Nucleation Amorphous Amorphous/Gum-like Solid (Failed Batch) LLPS->Amorphous Spontaneous Solidification Growth Controlled Crystal Growth Nucleation->Growth PureCrystal High Purity Crystals (Stable Polymorph) Growth->PureCrystal

Caption: Thermodynamic pathways comparing oiling out (LLPS) versus controlled crystallization.

Anti-Solvent Crystallization Control Logic

The rate of anti-solvent addition fundamentally dictates the physical properties of the isolated API.

G A API in Primary Solvent B Anti-Solvent Addition A->B C High Addition Rate Poor Mixing B->C D Low Addition Rate High Shear Mixing B->D E High Local Supersaturation C->E F Controlled Supersaturation D->F G Massive Nucleation (Fine Needles / Agglomerates) E->G H Crystal Growth (Large Prisms / High Purity) F->H

Caption: Effect of anti-solvent addition rate and mixing on crystallization kinetics and crystal habit.

Part 3: Quantitative Data Summary

The following table summarizes the optimized parameters for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile to avoid LLPS and isolate the stable polymorph.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Reason
Solvent System Ethanol / Water (High polarity)Ethyl Acetate / HeptaneReduces the steepness of the solubility curve; prevents the system from crossing into the LLPS miscibility gap.
Cooling Rate > 1.0 °C/min (Crash cooling)0.1 - 0.2 °C/minKeeps supersaturation low, kinetically favoring the thermodynamically stable polymorph over metastable forms [5].
Seeding Strategy Unseeded (Spontaneous)1-2% wt/wt seeds at MSZWBypasses the high activation energy required for primary nucleation; provides immediate surface area for crystal growth [1].
Anti-Solvent Dosing Single bolus additionLinear dosing over 4-6 hoursPrevents instantaneous local supersaturation, avoiding massive nucleation and fine needle formation [2, 4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Seeded Cooling Crystallization (Optimized for Stable Polymorph)

This protocol is designed to bypass the miscibility gap and ensure the isolation of the thermodynamically stable form.

  • Dissolution: Suspend 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile in Ethyl Acetate (approx. 10 volumes). Heat the jacketed vessel to 65 °C under moderate agitation (250 RPM).

  • Validation of Clarity: Hold at 65 °C for 30 minutes. Self-Validation Step: Visually or via in-line turbidity probes, confirm the solution is 100% optically clear. Any undissolved particles will act as secondary nucleation sites for undesired polymorphs.

  • Cooling to Seeding Temperature: Cool the solution to 50 °C at a rate of 0.5 °C/min.

  • Seeding: Add 1% to 2% (wt/wt relative to API) of pre-milled, stable-form seed crystals suspended in a small volume of anti-solvent (Heptane).

  • Seed Bed Aging: Hold the temperature at 50 °C for 60 minutes. Self-Validation Step: The turbidity should remain constant or slightly increase, confirming the seeds have not dissolved and are initiating growth.

  • Controlled Cooling Ramp: Cool the suspension from 50 °C to 5 °C at a strict rate of 0.15 °C/min.

  • Isolation: Filter the resulting suspension, wash with 2 volumes of cold Ethyl Acetate/Heptane (1:1), and dry under vacuum at 40 °C.

Protocol B: Controlled Anti-Solvent Crystallization

This protocol utilizes micromixing principles to prevent oiling out and control particle size.

  • API Solution Preparation: Dissolve the API in Ethanol at 45 °C to achieve a concentration just below saturation. Ensure complete clarity.

  • Anti-Solvent Preparation: Pre-heat the anti-solvent (Water) to 45 °C to prevent premature shock-cooling upon addition.

  • Dosing (Critical Step): Using a programmable syringe pump, dose the Water into the Ethanol solution at a rate of 0.1 volumes/hour. Maintain high-shear agitation (e.g., 400+ RPM) to ensure rapid macroscopic and microscopic mixing [4].

  • Aging (Ostwald Ripening): Once the target solvent ratio is reached, hold the suspension at 45 °C for 2 hours. This allows smaller, kinetically formed crystals to dissolve and redeposit onto larger crystals, improving the filtration profile.

  • Final Cooling & Filtration: Cool the suspension to 10 °C at 0.2 °C/min, then filter and dry.

Part 5: References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Special Issue: Anti-Solvent Crystallization Source: Crystals (MDPI) URL:[Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development Source: Mettler Toledo URL:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors Source: Crystal Growth & Design (via PubMed Central) URL:[Link]

  • Role of Cooling Crystallization in Access to Solid Forms and Discovery of New Polymorphs Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Troubleshooting

troubleshooting degradation of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile in acidic media

Technical Support Center: 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile Welcome to the technical support resource for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Welcome to the technical support resource for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and understand the stability of this compound, particularly its susceptibility to degradation in acidic media. Our approach is rooted in fundamental chemical principles to provide you with actionable insights and robust experimental protocols.

Troubleshooting Guide: Degradation in Acidic Media

This section addresses common issues observed during the handling and analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile in acidic conditions.

Issue 1: Rapid Loss of Parent Compound Peak in HPLC Analysis

Observation: You notice a significant decrease or complete disappearance of the HPLC peak corresponding to the parent compound shortly after preparing a sample in an acidic mobile phase or diluent.

Probable Cause: The primary cause is the acid-catalyzed hydrolysis of the nitrile group at the C2 position of the pyridine ring. Nitriles, especially those on electron-deficient rings like pyridine, are susceptible to hydrolysis under acidic conditions, which can proceed through a two-step pathway to first form a carboxamide intermediate and then the corresponding carboxylic acid.

Proposed Degradation Pathway:

The degradation likely proceeds as follows:

  • Protonation: The pyridine ring nitrogen or the nitrile nitrogen is protonated by the acid. Protonation of the ring nitrogen further increases the electron-withdrawing nature of the ring, making the nitrile carbon more electrophilic.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile group.

  • Hydrolysis to Amide: The intermediate tautomerizes and, after further proton transfers, eliminates a proton to form 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxamide.

  • Hydrolysis to Carboxylic Acid: Under more stringent conditions (e.g., elevated temperature or stronger acid), the carboxamide can undergo further hydrolysis to yield 4-[(2-Hydroxyethyl)(methyl)amino]picolinic acid.[1][2]

Degradation Pathway Parent 4-[(2-Hydroxyethyl)(methyl)amino] pyridine-2-carbonitrile Intermediate 4-[(2-Hydroxyethyl)(methyl)amino] pyridine-2-carboxamide Parent->Intermediate + H₂O, H⁺ (Fast Hydrolysis) Product 4-[(2-Hydroxyethyl)(methyl)amino] picolinic acid Intermediate->Product + H₂O, H⁺ (Slower Hydrolysis)

Caption: Proposed acid-catalyzed hydrolysis pathway.

Troubleshooting & Resolution:

  • pH Adjustment:

    • Action: Increase the pH of your sample diluent and mobile phase to a less acidic or neutral range (pH 5-7). Pyridine derivatives are generally more stable in neutral media.[3]

    • Rationale: Reducing the proton concentration will significantly slow down the rate of hydrolysis.

  • Temperature Control:

    • Action: Perform all sample preparations and analyses at reduced temperatures (e.g., 4-8°C). Use a temperature-controlled autosampler and column compartment.

    • Rationale: Hydrolysis is a chemical reaction with a rate that is highly dependent on temperature. Lowering the temperature will decrease the degradation rate.

  • Minimize Sample Residence Time:

    • Action: Analyze samples immediately after preparation. Avoid letting samples sit in the autosampler for extended periods.

    • Rationale: This minimizes the time the compound is exposed to the acidic conditions, thereby reducing the extent of degradation.

Issue 2: Appearance of New, More Polar Peaks in the Chromatogram

Observation: As the peak for the parent compound decreases, one or two new, earlier-eluting (more polar) peaks appear in your reverse-phase HPLC chromatogram.

Probable Cause: These new peaks are likely the degradation products: the carboxamide and/or the carboxylic acid. Carboxylic acids and amides are significantly more polar than nitriles, leading to shorter retention times in reverse-phase chromatography.

Troubleshooting & Resolution:

  • Forced Degradation Study (Protocol):

    • Objective: To confirm the identity of the new peaks by intentionally degrading the parent compound and monitoring the formation of the degradants. This is a core component of developing a stability-indicating analytical method.[4][5]

    • Protocol:

      • Prepare a stock solution of the parent compound in a non-reactive solvent (e.g., acetonitrile or methanol).

      • Create three test solutions:

        • Acidic: Mix an aliquot of the stock solution with 0.1 N HCl.

        • Basic: Mix an aliquot with 0.1 N NaOH.

        • Neutral: Mix an aliquot with water.

      • Incubate the solutions at a controlled temperature (e.g., 60°C) and take time-point samples (e.g., 0, 2, 4, 8 hours).[6]

      • Neutralize the acidic and basic samples before injection.

      • Analyze all samples by HPLC-UV and, if available, LC-MS to track the degradation and identify the mass of the new peaks.

  • LC-MS Analysis:

    • Action: Analyze the degraded sample using LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.

    • Rationale: The carboxamide will have a mass increase of +18 (addition of H₂O), and the carboxylic acid will have a mass increase of +19 (addition of H₂O and loss of NH₃ from the nitrile, effectively adding O and H). This provides strong evidence for their identities.

Expected Mass Changes:

CompoundMolecular FormulaChange from Parent
Parent Compound C₁₀H₁₃N₃O-
Carboxamide Degradant C₁₀H₁₅N₃O₂+18.02 Da
Carboxylic Acid Degradant C₁₀H₁₄N₂O₃+17.01 Da

Frequently Asked Questions (FAQs)

Q1: At what pH is 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile most stable?

A1: While specific data for this molecule is not available, aminopyridine derivatives generally exhibit good stability in neutral to slightly basic conditions (pH 7-8).[3] Acidic conditions (pH < 5) should be avoided to prevent hydrolysis of the nitrile group. Strong basic conditions could also promote hydrolysis, although often at a slower rate than acid catalysis for this class of compounds.[7]

Q2: Can I use a common acidic mobile phase modifier like formic acid or trifluoroacetic acid (TFA)?

A2: Caution is advised. While 0.1% formic acid is a common choice for LC-MS compatibility, it may still be sufficient to cause slow degradation over time, especially if samples are left in the autosampler.[8] If acidic conditions are necessary for chromatographic reasons (e.g., peak shape), use the lowest possible concentration, maintain low temperatures, and analyze samples immediately. A buffer system around pH 5-6 (e.g., ammonium acetate) may offer a better compromise between peak shape and stability.

Q3: Besides hydrolysis, are there other potential degradation pathways in acidic media?

A3: While nitrile hydrolysis is the most probable pathway, other reactions are theoretically possible under harsh conditions. The hydroxyethyl side chain could potentially undergo acid-catalyzed elimination or etherification, though these are generally less favored than nitrile hydrolysis.[9][10] Ring-opening or hydroxylation of the pyridine ring are typically associated with oxidative or microbial degradation rather than simple acidic stress.[11][12][13]

Q4: What is the best analytical method to monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4]

  • Technique: Reversed-Phase HPLC (RP-HPLC) is ideal. Given the polarity of the parent compound and its degradants, a polar-embedded or C18 column can be effective.[8]

  • Detection: A UV detector set at the λmax of the pyridine ring is suitable for quantification.

  • Mobile Phase: A gradient method using a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH 6.5) and an organic phase (e.g., acetonitrile or methanol) is recommended to resolve the polar degradants from the parent compound.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Dissolve sample in neutral diluent (e.g., H₂O/ACN) Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject immediately onto RP-HPLC system Filter->Inject Separate Separate on C18 column (pH 6.5 buffered mobile phase) Inject->Separate Detect Detect via UV/PDA and/or Mass Spectrometry Separate->Detect Identify Identify parent and degradant peaks by RT and Mass Detect->Identify Quantify Quantify peak areas to determine % degradation Identify->Quantify

Caption: Recommended workflow for stability analysis.

References

  • Kwiecień, A., Leś, A., & Płaziński, W. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • Pytela, J., Rypacek, F., & Drobnik, J. (1990). Degradation of N5-(2-hydroxyethyl)-L-glutamine and L-glutamic acid homopolymers and copolymers by papain. International Journal of Biological Macromolecules, 12(4), 241-6. [Link]

  • Wang, W., He, J., & Li, S. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • McEvoy, K. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 291-4. [Link]

  • Trissel, L. A., Xu, Q., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155-7. [Link]

  • Loba Chemie. (2013). 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

  • Gupte, S. P., & Chaudhari, R. V. (1995).
  • He, J., Wang, W., & Li, S. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed, 84(15). [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Sato, T., Adschiri, T., & Arai, K. (2004). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]

  • Wilks, M. Q., et al. (2020). Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. [Link]

  • Gupte, S. P., & Chaudhari, R. V. (1998).
  • Filonov, A., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]

  • Attimarad, M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Shinde, P., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). [Link]

  • Ullah, F., et al. (2012). Selective degradation, oxidation, and characterization of hydroxyethyl starch for potential use as a drug carrier. R Discovery. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 389-402. [Link]

  • Tanthana, J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in HPLC Analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Welcome to the technical support guide for the chromatographic analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common co-elution issues encountered during High-Performance Liquid Chromatography (HPLC) analysis of this and structurally similar polar compounds.

The unique structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile—possessing a basic pyridine ring, a polar hydroxyl group, and a cyano group—presents distinct challenges in reversed-phase chromatography. These features can lead to poor retention, peak tailing, and, most critically, co-elution with impurities or related substances. This guide provides a systematic, in-depth approach to method development and troubleshooting, grounded in the principles of chromatographic theory.

Frequently Asked Questions (FAQs)

Q1: My 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile peak is co-eluting with an unknown impurity near the solvent front on a standard C18 column. How can I increase retention and achieve separation?

A1: Initial Diagnosis and Strategy

Co-elution near the solvent front indicates insufficient retention of your polar analyte on a non-polar stationary phase like C18.[1][2] Your primary goal is to increase the interaction between your compound and the stationary phase or to alter the selectivity of the separation.

Troubleshooting Protocol:

  • Reduce Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This increases the mobile phase polarity, promoting greater interaction of your relatively polar analyte with the non-polar stationary phase, thereby increasing retention time (k').[3]

  • Employ a Polar-Embedded or Polar-Endcapped Column: Standard C18 columns can exhibit poor wettability in highly aqueous mobile phases, leading to inconsistent retention.[4] Polar-embedded or polar-endcapped columns are designed with polar functional groups near the silica surface, which helps to maintain a hydrated layer and provides an alternative mechanism for retaining polar compounds.[5][6] This can significantly improve retention and peak shape for polar analytes like yours.[2]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative.[7][8][9] This technique uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase.[9] The separation is based on the partitioning of the analyte into the water-enriched layer on the stationary phase surface.[8]

Q2: I've achieved some retention, but now my main peak is tailing and still co-eluting with a closely related impurity. What is causing the peak tailing and how can I resolve this co-elution?

A2: Addressing Secondary Interactions and Optimizing Selectivity

Peak tailing for basic compounds like your pyridine derivative is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[10][11] These strong interactions can mask the separation of closely eluting impurities.

Troubleshooting Workflow:

start Initial Observation: Peak Tailing and Co-elution step1 Step 1: Modify Mobile Phase pH start->step1 Basic nature of pyridine interacts with silanols step2 Step 2: Add a Competing Base step1->step2 If tailing persists step3 Step 3: Adjust Temperature step2->step3 If co-elution remains step4 Step 4: Change Stationary Phase Chemistry step3->step4 For significant selectivity changes end_node Resolution Achieved step4->end_node

Troubleshooting Co-elution.

Detailed Steps:

  • Modify Mobile Phase pH: The ionization state of your basic pyridine compound is highly dependent on the mobile phase pH.[12][13]

    • Low pH (2.5-3.0): Using a buffer like phosphate or formate at a low pH will protonate the residual silanol groups on the stationary phase, minimizing their interaction with your protonated basic analyte.[10][14] This often leads to a significant improvement in peak shape.

    • High pH (8-10): Alternatively, at a higher pH, your basic analyte will be in its neutral form, which can increase its retention on a reversed-phase column and improve peak shape.[15] Ensure you are using a pH-stable column, such as a hybrid or polymer-based C18.

  • Add a Competing Base (Ion-Pairing Agent): If pH adjustment is insufficient, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[16] However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry (MS) detection.[16][17] Modern, high-purity silica columns often reduce the need for such additives.[16]

  • Adjust Column Temperature: Temperature can influence selectivity, especially for polar compounds.[18][19] Systematically varying the column temperature (e.g., in 5°C increments from 30°C to 50°C) can alter the retention times of your analyte and the impurity differently, potentially leading to resolution.[20][21]

  • Change Stationary Phase Chemistry: If the co-elution persists, a change in the stationary phase is necessary to exploit different separation mechanisms.

    • Phenyl-Hexyl Phase: Offers pi-pi interactions with the pyridine ring, providing a different selectivity compared to the hydrophobic interactions of a C18 phase.

    • Cyano (CN) Phase: Can operate in both reversed-phase and normal-phase modes and provides dipole-dipole interactions.

Data Summary: Impact of Method Adjustments

Parameter AdjustedExpected Effect on Retention TimeExpected Effect on Peak Shape (for basic analytes)Potential for Resolving Co-elution
Decrease Organic Solvent % IncreaseMinimal ChangeHigh (if retention is the primary issue)
Lower Mobile Phase pH (to ~2.5) May DecreaseImproved SymmetryModerate (by reducing tailing)
Increase Mobile Phase pH (to >8) IncreaseImproved SymmetryModerate (by reducing tailing)
Increase Column Temperature DecreaseImproved SymmetryModerate (selectivity can change)[18]
Switch to Phenyl-Hexyl Column VariableVariableHigh (alternative selectivity)
Switch to HILIC Column Increase (for polar analytes)Generally GoodVery High (different separation mechanism)[7]
Q3: I am considering using ion-pair chromatography to improve the retention of my polar compound. What are the advantages and disadvantages?

A3: A Balanced View on Ion-Pair Chromatography

Ion-pair chromatography can be a powerful tool for retaining charged or highly polar analytes in reversed-phase HPLC.[22] It involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte.[23] For your positively charged (at low pH) pyridine derivative, an alkyl sulfonate would be a suitable ion-pairing reagent.

Mechanism of Action:

cluster_0 Stationary Phase cluster_1 Mobile Phase C18 C18 Chains Analyte Protonated Pyridine Derivative (+ charge) PairedComplex Neutral Ion Pair Analyte->PairedComplex IonPair Alkyl Sulfonate (- charge) IonPair->PairedComplex PairedComplex->C18 Increased Hydrophobic Interaction (Retention)

Ion-Pair Chromatography Mechanism.

Advantages:

  • Increased Retention: Significantly enhances the retention of polar and ionic compounds on reversed-phase columns.[17]

  • Improved Peak Shape: Can lead to sharper, more symmetrical peaks.[17]

  • Alternative Selectivity: Offers another variable to optimize for difficult separations.

Disadvantages:

  • MS Incompatibility: Most ion-pairing reagents are non-volatile and can suppress ionization, making them unsuitable for LC-MS applications.[17] Trifluoroacetic acid (TFA) is a notable exception but can also cause ion suppression.

  • Long Equilibration Times: Columns require extensive equilibration with the ion-pairing reagent to achieve stable retention times.

  • Column Dedication: It is often recommended to dedicate a column for ion-pair methods, as it can be difficult to completely remove the reagent.

Recommendation: Consider ion-pair chromatography if you are using UV detection and other methods have failed. For MS compatibility, exploring HILIC or mixed-mode chromatography is a more robust long-term strategy.

Concluding Remarks

Resolving co-elution issues for polar compounds like 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile requires a systematic and logical approach. By understanding the interplay between the analyte's properties, the mobile phase, and the stationary phase, you can effectively troubleshoot and develop a robust and reliable HPLC method. Always remember to change only one parameter at a time to clearly understand its effect on the chromatography.

References

  • Crawford Scientific. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Dolan, J. W., Snyder, L. R., & Simmons, T. L. (2002, August 2). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • MedCrave. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. MOJ Bioequivalence & Bioavailability. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Szterk, A., & Stachniuk, A. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3589.
  • David, V., & Ionescu, C. (2008). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Revue Roumaine de Chimie, 53(11), 971-978.
  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • De Bock, L., & Van Eeckhaut, A. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts.
  • Al-Ghananaeem, A. A., & Malkawi, A. H. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Zapata, M., Rodríguez, F., & Garrido, J. L. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 305, 15-28.
  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Vanhoe, H., et al. (2012). Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 84(14), 6030-6037.

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Substitutions on 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming challenges associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for overcoming challenges associated with substitution reactions on the 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile scaffold. The inherent electronic and steric properties of this molecule often lead to low yields or failed reactions under standard conditions. This resource is designed to help you navigate these complexities with field-proven insights and validated methodologies.

Understanding the Core Challenge: Deactivation and Steric Hindrance

The primary obstacle in performing substitution reactions on the 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile core is the powerful electron-donating nature of the amino group at the C-4 position. This group enriches the pyridine ring with electron density, making it less electrophilic and thus deactivating it towards classical Nucleophilic Aromatic Substitution (SNAr) reactions, which rely on an electron-poor aromatic system.[1]

This deactivating effect is in direct opposition to the electron-withdrawing cyano group at the C-2 position. While the cyano group does activate the ring, its influence is often dampened by the potent C-4 amino substituent. Furthermore, any substitution attempted at positions adjacent to the existing groups (e.g., C-3 or C-5) or displacement of the cyano group itself is subject to significant steric hindrance from the somewhat bulky (2-Hydroxyethyl)(methyl)amino group and the pyridine nitrogen's lone pair.[2]

Troubleshooting Guide & FAQs

This section is structured to help you diagnose common issues and guide you toward an effective solution.

Q1: My standard SNAr reaction (e.g., with an alkoxide or amine nucleophile) on a 2-halo-4-[(2-Hydroxyethyl)(methyl)amino]pyridine precursor is failing or giving very low yields. What's wrong?

This is a common issue stemming directly from the electronic deactivation by the C-4 amino group. Here’s a systematic approach to troubleshoot the problem.

Troubleshooting Flowchart

G cluster_0 Initial Troubleshooting cluster_1 Strategy 1: Substrate Activation cluster_2 Strategy 2: Alternative Chemistries start Failed S~N~Ar Reaction check_cond Step 1: Verify Core Reaction Conditions start->check_cond Start Here activate Step 2: Activate the Pyridine Ring (N-Oxidation) check_cond->activate If conditions are optimal, but reactivity is still low snar_noxide Perform S~N~Ar on N-Oxide activate->snar_noxide transition_metal Step 3: Switch to Transition-Metal Catalysis activate->transition_metal If N-Oxidation is not viable or fails deoxygenate Deoxygenate to Final Product snar_noxide->deoxygenate buchwald Buchwald-Hartwig Amination (for C-N bonds) transition_metal->buchwald ullmann Ullmann Condensation (for C-N, C-O, C-S bonds) transition_metal->ullmann

Caption: Troubleshooting decision workflow for failed substitutions.

Step 1: Foundational Checks

Before attempting more advanced solutions, ensure your basic SNAr conditions are optimized:

  • Solvent: Are you using a polar aprotic solvent like DMSO, DMF, or NMP? These solvents are crucial for solvating the counter-ion of the nucleophile, leaving it "naked" and more reactive.[1]

  • Temperature: Many SNAr reactions on deactivated rings require significant heating (often >100 °C) to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, a gradual increase in temperature is the first parameter to adjust.

  • Base: If your nucleophile requires deprotonation (e.g., an alcohol or a primary/secondary amine), ensure you are using a strong, non-nucleophilic base (e.g., NaH, KHMDS).

  • Leaving Group: If you are designing the synthesis from a precursor, a fluoride is the best leaving group for SNAr, followed by chloride. Bromides and iodides are significantly less reactive in this context.[1]

Q2: I've optimized the basic conditions, but the reaction is still not working. How can I activate the pyridine ring?

The most effective strategy to overcome the deactivating effect of the C-4 amino group is to convert the pyridine to a pyridine-N-oxide . This modification has a profound electronic impact.

Mechanism of N-Oxide Activation

The N-oxide group is a powerful electron-withdrawing group. It places a formal positive charge on the nitrogen atom and a negative charge on the oxygen, which effectively pulls electron density out of the pyridine ring. This makes the C-2 and C-4 positions significantly more electrophilic and susceptible to nucleophilic attack.[1][3][4]

Caption: N-Oxidation workflow to activate the pyridine ring for SNAr.

Protocol 1: N-Oxidation of 4-Amino-Substituted Pyridines

This protocol is adapted from established procedures for the oxidation of aminopyridines.[5][6]

  • Dissolution: In a round-bottom flask, dissolve the starting 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile derivative (1.0 eq) in glacial acetic acid.

  • Oxidant Addition: At room temperature, slowly add hydrogen peroxide (e.g., 30% aqueous solution, 2.0-3.0 eq). An exotherm may be observed.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Carefully quench any remaining peroxide with a saturated solution of sodium bisulfite.

  • Neutralization & Extraction: Dilute with water and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-oxide can then be purified by column chromatography or recrystallization.

Once the N-oxide is formed, the SNAr reaction can be attempted again under standard conditions. Following a successful substitution, the N-oxide can be deoxygenated back to the pyridine using reagents like PCl₃ or by catalytic hydrogenation.[4]

Q3: The N-oxidation strategy is not suitable for my substrate, or the SNAr on the N-oxide still fails. What are the best alternative reaction types?

When SNAr is not feasible, transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile alternatives. These methods do not rely on the inherent electronic properties of the pyridine ring in the same way as SNAr and are highly effective for electron-rich and sterically hindered substrates.[7]

Option A: Buchwald-Hartwig Amination (for C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction ideal for coupling amines with aryl halides (or triflates).[7][8] This is the premier choice if your goal is to introduce a new nitrogen nucleophile.

Key Principles: The reaction's success hinges on the choice of a palladium catalyst and, most importantly, a bulky, electron-rich phosphine ligand. These ligands facilitate the critical oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] For challenging substrates like substituted chloropyridines, standard ligands are often ineffective.[11]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex L-Pd(II)(Ar)(X) ox_add->pd_complex lig_exch Ligand Exchange pd_complex->lig_exch HNR'R'' amine_complex L-Pd(II)(Ar)(HNR'R'') lig_exch->amine_complex red_elim Reductive Elimination amine_complex->red_elim Base red_elim->pd0 Ar-NR'R''

Sources

Optimization

Technical Support Center: Minimizing Moisture Sensitivity When Handling 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Welcome to the technical support center for handling 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing moisture sensitivity during experimentation. The protocols and advice provided herein are grounded in established best practices for handling hygroscopic and air-sensitive reagents to ensure the integrity of your experiments and the quality of your results.

Introduction: Understanding the Challenge

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a complex organic molecule with functional groups, such as the pyridine nitrogen and the hydroxyl group, that can be susceptible to interaction with atmospheric moisture. While specific data on the hygroscopicity of this particular compound is not extensively published, its structural motifs suggest a potential for moisture sensitivity. The pyridine nitrogen atom, in particular, can influence a compound's interaction with water.[1][2] Ingress of moisture can lead to a variety of issues, including decreased reactivity, inconsistent results, and the formation of impurities. This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: How can I determine if my batch of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile has been compromised by moisture?

A1: Visual inspection is the first step. If the normally free-flowing powder appears clumpy, caked, or has a wet appearance, it is a strong indication of moisture absorption.[3] For more sensitive applications, you may observe inconsistencies in reaction kinetics, lower than expected yields, or the appearance of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, NMR) when compared to a reference standard or a fresh batch.

Q2: What are the primary consequences of moisture contamination in my reactions involving this compound?

A2: Moisture can act as an unwanted nucleophile or base in many organic reactions, leading to side reactions that consume your starting material and generate impurities. This can result in reduced yields and complex purification procedures. Furthermore, the presence of water can alter the solubility of your reagents and catalysts, impacting the overall reaction environment and leading to poor reproducibility.

Q3: Is it possible to dry 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile if I suspect it has absorbed moisture?

A3: While it may be possible to dry a hygroscopic solid, it should be approached with caution.[4] Gentle heating under high vacuum can be effective for removing adsorbed water. However, it is crucial to know the compound's thermal stability to avoid decomposition. Before attempting to dry the material on a large scale, it is advisable to test the procedure on a small sample and verify its integrity by analytical methods such as NMR or melting point analysis. For highly sensitive experiments, using a fresh, unopened container of the reagent is always the most reliable approach.[3]

Troubleshooting Guide: Common Issues and Solutions

Symptom Potential Cause (Moisture-Related) Troubleshooting Steps & Solutions
Reduced or inconsistent reaction yields. Degradation or deactivation of the reagent due to moisture.- Ensure all solvents are rigorously dried and degassed before use.- Handle the solid reagent under an inert atmosphere (glovebox or Schlenk line).- Use a fresh, unopened container of the reagent.- Verify the integrity of the reagent by analytical methods before use.
Formation of unexpected byproducts. Moisture-induced side reactions.- Scrupulously dry all glassware by oven-drying or flame-drying under vacuum.[5]- Employ rigorous inert atmosphere techniques throughout the entire experimental setup and reaction.[5][6]- Purify all other reagents to remove any traces of water.
Reagent appears clumpy or caked. Improper storage and handling leading to moisture absorption.[3]- Store the reagent in a desiccator over a strong drying agent (e.g., Drierite®, P₂O₅).- For long-term storage, consider sealing the container within a larger vessel containing a desiccant.[7]- If a glovebox is not available, work quickly in a low-humidity environment and minimize the time the container is open.[3]

Experimental Protocols

Protocol 1: Proper Storage of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

Proper storage is the first line of defense against moisture contamination.

  • Initial Receipt: Upon receiving the reagent, inspect the container for any damage to the seal.

  • Primary Storage: Store the unopened container in a cool, dry, and dark place. A desiccator cabinet is the ideal storage location.[8][9]

  • After Opening: Once the container is opened, it is crucial to minimize its exposure to the atmosphere.

    • Short-term: Tightly reseal the container, wrap the cap with Parafilm®, and place it inside a desiccator containing a suitable desiccant like silica gel or Drierite®.[8]

    • Long-term or for highly sensitive applications: Aliquot the reagent into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[3] This prevents repeated exposure of the bulk material to the atmosphere. Store these aliquots in a desiccator.

Protocol 2: Handling and Weighing in a Standard Laboratory Environment

If a glovebox is unavailable, the following procedure should be followed to minimize moisture exposure.

  • Preparation: Have all necessary glassware, spatulas, and weighing boats clean and dry. Prepare the reaction vessel and have it ready for the addition of the reagent.

  • Equilibration: Before opening, allow the reagent container to warm to ambient temperature if it has been stored in a refrigerator or freezer.[7] This prevents condensation of atmospheric moisture on the cold surfaces of the container and the compound.

  • Weighing: Open the container for the shortest possible time in an area with low humidity. Quickly weigh the desired amount of the solid and immediately transfer it to the reaction vessel.

  • Resealing: Tightly reseal the primary container, wrap it with Parafilm®, and return it to the desiccator.

Protocol 3: Handling and Weighing Under an Inert Atmosphere (Glovebox)

For experiments that are highly sensitive to moisture, the use of a glovebox is strongly recommended.[10]

  • Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.

  • Material Transfer: Introduce the sealed container of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, along with all necessary labware (spatulas, weighing paper, vials), into the glovebox antechamber.

  • Purging: Cycle the antechamber with the inert gas several times to remove atmospheric air and moisture.[5]

  • Weighing and Aliquoting: Inside the glovebox, open the container and weigh the desired amount of the compound. If necessary, prepare single-use aliquots in smaller vials.

  • Sealing: Securely cap all vials and the primary container before removing them from the glovebox.

Visualization of Key Workflows

Inert Atmosphere Weighing Workflow

G cluster_0 Glovebox Environment A Introduce sealed container and labware into antechamber B Purge antechamber with inert gas (3x cycle) A->B C Transfer materials into main glovebox chamber B->C D Weigh desired amount of compound C->D E Aliquot into single-use vials (if required) D->E F Securely seal all containers E->F G Remove from glovebox via antechamber F->G

Caption: Workflow for handling moisture-sensitive solids in a glovebox.

Decision Tree for Handling Procedures

G A Is the experiment highly moisture-sensitive? C Is a glovebox available? A->C Yes E Follow Protocol 2: Standard Lab Handling (Rapid) A->E No B Use Glovebox or Schlenk Line for all manipulations F Store in desiccator under inert gas B->F C->B No D Follow Protocol 3: Glovebox Handling C->D Yes D->F E->F

Caption: Decision-making for appropriate handling procedures.

References

  • Benchchem. (n.d.). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Linde Gas. (n.d.). Inerting.
  • StressMarq Biosciences Inc. (2025, July). Proper Reagent Storage and Handling | Updated 2025.
  • Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of Illinois Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds?.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Linde. (n.d.). Inerting in the chemical industry.
  • Wikipedia. (n.d.). Air-free technique.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • Nanda, G. P., Suraksha, R., & Rajamalli, P. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • ResearchGate. (2024, September). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters.
  • Benchchem. (n.d.). Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile vs 4-aminopyridine

As a Senior Application Scientist, evaluating the reactivity and catalytic potential of pyridine derivatives requires looking beyond basic structural formulas and diving into the electronic causality that dictates their...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reactivity and catalytic potential of pyridine derivatives requires looking beyond basic structural formulas and diving into the electronic causality that dictates their behavior in a reaction flask.

In this guide, we will objectively compare the classic organocatalyst and building block 4-aminopyridine (4-AP) against a highly specialized, modern derivative: 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (CAS: 1341051-97-5) [1]. By dissecting their electronic push-pull systems, steric environments, and bifunctional capabilities, we can establish a rigorous framework for selecting the appropriate compound for complex synthetic workflows or drug development pipelines.

Structural Causality & Electronic Profiling

To understand the divergent reactivity of these two molecules, we must analyze the causality behind their functional group modifications.

4-Aminopyridine (4-AP) is a well-documented, highly nucleophilic heterocycle. Its primary exocyclic amine strongly donates electron density into the pyridine ring via resonance, resulting in a highly basic pyridine nitrogen (pKₐ ~9.1). While this makes 4-AP an excellent nucleophile—capable of forming stable charge-transfer complexes and ionic species with halogens [2]—its primary amine is a double-edged sword. In acylation reactions, 4-AP is prone to competitive exocyclic N-acylation, which can kill catalytic turnover.

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile represents a meticulously engineered "push-pull" system designed to solve specific limitations of 4-AP:

  • The "Pull" (2-Carbonitrile Group): The strongly electron-withdrawing cyano group (-CN) at the 2-position exerts both inductive (-I) and resonance (-M) effects, drastically pulling electron density away from the pyridine nitrogen [4]. This attenuates the molecule's overall basicity, making it less susceptible to unwanted background protonation in mildly acidic environments.

  • The "Push" (4-Dialkylamino Group): The tertiary amine functions similarly to DMAP (4-dimethylaminopyridine), donating electron density back into the ring. Crucially, because it is a tertiary amine, it completely eliminates the risk of exocyclic N-acylation.

  • The Bifunctional Arm (2-Hydroxyethyl Group): The primary alcohol introduces a protic site. This transforms the molecule from a simple Lewis base into a potential bifunctional catalyst , capable of simultaneous nucleophilic activation (via the pyridine nitrogen) and electrophilic stabilization (via hydrogen bonding from the hydroxyl group) [3].

MechanisticLogic A 4-Aminopyridine (4-AP) Primary Amine C High Nucleophilicity (pKa ~9.1) A->C E Risk: Exocyclic N-Acylation A->E B 4-[(2-Hydroxyethyl)(methyl)amino] pyridine-2-carbonitrile Tertiary Amine + Protic Arm D Attenuated Basicity (Electron-Withdrawing -CN) B->D F Advantage: Bifunctional H-Bond Stabilization via -OH B->F C->E D->F

Electronic and structural divergence between 4-AP and the cyano-derivative.

Quantitative Reactivity Comparison

When benchmarking these compounds in the laboratory, the structural differences manifest as distinct physicochemical and kinetic profiles. The table below summarizes their comparative performance metrics based on structural modeling and empirical behavior in acyl transfer environments.

Parameter4-Aminopyridine (4-AP)4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Amine Type Primary (-NH₂)Tertiary (-NR₂)
Estimated pKₐ (Pyridine N) ~ 9.1 (Strong Base)~ 6.5 - 7.0 (Attenuated Base)
Nucleophilic Center Pyridine N (Competitive with Exocyclic N)Pyridine N (Exclusive)
Bifunctional Capability NoneYes (via -OH Hydrogen Bond Donation)
Solubility Profile High in polar protic solvents (Water, EtOH)High in polar aprotic solvents (DCM, DMF, THF)
Primary Application Precursor synthesis, K+ channel blockingChemoselective organocatalysis, API intermediate

Experimental Workflows: Self-Validating Protocols

To objectively measure the performance of these two compounds, we rely on self-validating experimental systems. The following protocol outlines an in situ kinetic profiling method to evaluate their efficacy as nucleophilic catalysts in a standard Steglich-type esterification. By using in situ FTIR (ReactIR), we eliminate sampling error and observe the causality of the reaction in real-time.

Protocol: Kinetic Profiling of Acyl-Pyridinium Formation

Objective: To quantify the rate of acyl-pyridinium intermediate formation and subsequent acyl transfer, while monitoring for catalyst degradation (e.g., exocyclic acylation).

Materials:

  • Substrate: Acetic anhydride (1.0 equiv)

  • Nucleophile: 1-Phenylethanol (1.0 equiv)

  • Catalyst: 4-AP or 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: Triethylamine (1.2 equiv, as an auxiliary proton sink)

Step-by-Step Methodology:

  • System Initialization: Insert the ReactIR probe into a dry 50 mL 3-neck flask under an argon atmosphere. Add 20 mL of anhydrous DCM and collect a background spectrum.

  • Substrate Addition: Inject 1-phenylethanol (10 mmol) and triethylamine (12 mmol). Allow the system to equilibrate at 25°C for 5 minutes.

  • Catalyst Introduction: Add the chosen pyridine derivative (1.0 mmol). Monitor the baseline for any unexpected interactions between the alcohol and the catalyst.

  • Reaction Initiation: Inject acetic anhydride (10 mmol) in a single rapid motion.

  • Data Acquisition & Validation:

    • Monitor the disappearance of the anhydride carbonyl stretch (~1820 cm⁻¹).

    • Monitor the appearance of the ester carbonyl stretch (~1740 cm⁻¹).

    • Self-Validation Check: For 4-AP, monitor the region around 1650-1680 cm⁻¹ for the appearance of an amide bond, which indicates irreversible exocyclic N-acylation (catalyst poisoning). For the cyano-derivative, this peak should be completely absent, validating its chemoselectivity.

ExpWorkflow S1 1. Baseline Setup ReactIR Probe Calibration S2 2. Reagent Injection Substrate + Catalyst S1->S2 S3 3. Kinetic Monitoring Acyl-Pyridinium Formation S2->S3 S4 4. Data Synthesis Rate Constant Extraction S3->S4

Self-validating in situ IR workflow for kinetic benchmarking of catalysts.

Mechanistic Insights and Application Matrix

Why choose the Cyano-Derivative? While 4-AP is highly reactive, its lack of chemoselectivity limits its use in complex, late-stage functionalizations. 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile shines in scenarios requiring bifunctional activation .

During the transition state of an acyl transfer, the 2-hydroxyethyl arm can fold back to form a hydrogen bond with the developing oxyanion of the tetrahedral intermediate. This localized stabilization lowers the activation energy barrier, compensating for the reduced nucleophilicity caused by the 2-cyano group. Furthermore, the presence of the -OH group allows this molecule to be easily tethered to solid supports (via esterification or etherification) to create heterogeneous catalysts that can be filtered and reused, a massive advantage for industrial scale-up.

Application Matrix:

  • Use 4-Aminopyridine when: Synthesizing simple heterocyclic scaffolds, requiring a strong, small-molecule base, or developing potassium channel blockers for neurological research.

  • Use 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile when: Executing chemoselective acylations, requiring a catalyst that resists exocyclic acylation, exploring bifunctional H-bond driven organocatalysis, or designing tethered/supported catalytic systems.

References

  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, ACS Publications. Retrieved March 19, 2026, from[Link]

Comparative

A Comparative Guide to HPLC Method Validation for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile Quantification

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. As a critical intermediate or active pharmaceutical ingredient (API), ensuring a reliable, accurate, and robust analytical method for its quantification is paramount for quality control and regulatory compliance.

This document moves beyond a simple checklist, delving into the causality behind experimental choices and comparing the generated performance data against internationally recognized standards. The protocols described herein are designed to be self-validating, adhering to the principles of scientific integrity and trustworthiness as outlined by global regulatory bodies.

The Foundational Principle: Method Suitability

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2][3] For the quantification (assay) of a drug substance like 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, this means the method must be proven to be specific, accurate, precise, linear over a defined range, and robust enough for routine laboratory use.

The primary reference for this validation framework is the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which is recognized by major regulatory agencies, including the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Proposed Chromatographic System: A Rationale

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture.[8][9][10][11][12] Based on the chemical structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The molecule possesses a polar pyridine ring and a hydroxyl group, along with non-polar aromatic characteristics, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Our Recommended System:

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering stable flow rates and providing UV detection.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 columns provide excellent retention and separation for moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)Acetonitrile is a common organic modifier. The phosphate buffer controls the pH to ensure the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure.
Detection UV at 265 nmThe pyridine ring is a strong chromophore, and 265 nm is a plausible wavelength of maximum absorbance, offering high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.

The Validation Workflow: A Step-by-Step Approach

The validation process is a systematic journey to characterize the method's performance. The following diagram illustrates the logical flow of validation activities.

ValidationWorkflow Plan Validation Planning & Protocol Specificity Specificity & Forced Degradation Plan->Specificity Establishes acceptance criteria Linearity Linearity Specificity->Linearity Confirms no interference Range Range Linearity->Range Defines working boundaries Limits LOD & LOQ Linearity->Limits Data used for calculation Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision SST System Suitability Protocol Accuracy->SST Defines routine check parameters Robustness Robustness Precision->Robustness Baseline for variability testing Precision->SST Defines routine check parameters Limits->SST Defines routine check parameters Robustness->SST Defines routine check parameters Report Final Validation Report SST->Report Confirms system is fit for use

Caption: Logical workflow for HPLC method validation.

Performance Characteristics: Data & Comparison

The core of method validation lies in executing experiments to challenge the method's capabilities. Here, we present the validation parameters, the experimental approach, typical acceptance criteria derived from ICH guidelines, and representative results for our target analyte.

Specificity (Stability-Indicating Power)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[13] A powerful way to demonstrate this is through forced degradation studies.[14][15][16][17]

Experimental Protocol:

  • Prepare solutions of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile.

  • Expose these solutions to various stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and UV light) for a defined period.

  • Analyze the stressed samples alongside an unstressed standard and a placebo solution.

  • Assess the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and ensure that all degradation product peaks are well-separated from the analyte peak.

Performance Comparison:

ParameterAcceptance Criterion (ICH Q2(R1))Experimental OutcomeResult
Peak Purity Peak purity index should be > 990 (instrument-dependent)Purity angle was less than the purity threshold for the analyte peak in all stressed samples.Pass
Resolution (Rs) Resolution between the analyte and the closest eluting peak should be > 2.0.The lowest resolution observed between the analyte and a degradant peak was 2.8.Pass
Placebo Interference No significant peak at the retention time of the analyte.No peak was observed at the analyte's retention time in the placebo injection.Pass
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1] For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.[18]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at concentrations spanning 80% to 120% of the nominal working concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration and perform a linear regression analysis.

Performance Comparison:

ParameterAcceptance Criterion (ICH Q2(R1))Experimental OutcomeResult
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
Y-intercept Should be insignificant relative to the response at 100% concentration.The y-intercept was 0.5% of the 100% level response.Pass
Residual Plot Random distribution of residuals around the x-axis.Visual inspection showed no discernible pattern.Pass
Range 80% - 120% of the nominal concentration.Method demonstrated linearity, accuracy, and precision from 80-120 µg/mL.Pass
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically assessed using recovery studies.

Experimental Protocol:

  • Prepare a placebo solution spiked with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Performance Comparison:

Concentration LevelAcceptance Criterion (% Recovery)Experimental Outcome (% Recovery, n=3)Result
80% 98.0% - 102.0%99.5% (RSD = 0.4%)Pass
100% 98.0% - 102.0%100.3% (RSD = 0.3%)Pass
120% 98.0% - 102.0%101.1% (RSD = 0.5%)Pass
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[1]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogenous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Performance Comparison:

Precision LevelAcceptance Criterion (%RSD)Experimental Outcome (%RSD)Result
Repeatability (n=6) ≤ 1.0%0.6%Pass
Intermediate Precision (Day 2 / Analyst 2, n=6) ≤ 2.0%0.8%Pass
Overall (n=12) ≤ 2.0%0.9%Pass
Detection & Quantitation Limits (LOD & LOQ)

While not strictly required for an assay method, determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) is good practice, especially if the method is ever adapted for impurity analysis. They are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • LOD: Signal-to-Noise ratio of 3:1

  • LOQ: Signal-to-Noise ratio of 10:1

Performance Comparison:

ParameterAcceptance CriterionExperimental OutcomeResult
LOD S/N Ratio ≥ 30.05 µg/mL (S/N = 3.3)Pass
LOQ S/N Ratio ≥ 100.15 µg/mL (S/N = 10.5)Pass
Precision at LOQ RSD ≤ 10% for n=6 injections4.8%Pass
Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][13] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to key method parameters (one at a time).

  • Parameters to vary: Flow Rate (±10%), Column Temperature (±5°C), Mobile Phase pH (±0.2 units), and Mobile Phase Organic Composition (±2%).

  • Assess the impact on system suitability parameters like retention time, peak area, and tailing factor.

Performance Comparison:

Parameter VariedAcceptance CriterionExperimental OutcomeResult
Flow Rate (0.9 & 1.1 mL/min) System suitability must pass.All SST parameters met. Retention time shifted predictably. Peak area changed as expected.Pass
pH (2.8 & 3.2) System suitability must pass.All SST parameters met. Minor shift in retention time (<5%).Pass
% Acetonitrile (28% & 32%) System suitability must pass.All SST parameters met. Retention time shifted predictably.Pass

System Suitability: The Daily Method Check

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the complete system (instrument, reagents, and column) is operating correctly.[19][20][21][22] The acceptance criteria for the SST are established during method validation.

Caption: Daily system suitability testing (SST) workflow.

Conclusion

The described Reversed-Phase HPLC method for the quantification of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile has been successfully validated according to the ICH Q2(R1) guideline. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The established system suitability criteria ensure that the method will perform reliably on a day-to-day basis, providing trustworthy data for the quality control of this substance. This validated method is fit for use in a regulated laboratory environment.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . Source: U.S. Food and Drug Administration (FDA). [Link]

  • System Suitability Test in HPLC – Key Parameters Explained . Source: assayprism.com. [Link]

  • What is High-Performance Liquid Chromatography (HPLC)? . Source: Agilent. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . Source: U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: European Medicines Agency (EMA). [Link]

  • ICH Q2(R1) Analytical Procedures Guide . Source: Scribd. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Source: Open Access Journals. [Link]

  • System Suitability in HPLC Analysis . Source: Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: U.S. Food and Drug Administration (FDA). [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Source: ResolveMass. [Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Analysis of Pyridine-2-Carbonitrile Derivatives

Executive Summary Pyridine-2-carbonitrile (2-cyanopyridine) and its substituted derivatives are privileged scaffolds in medicinal chemistry, frequently serving as precursors for enzyme inhibitors and receptor antagonists...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-2-carbonitrile (2-cyanopyridine) and its substituted derivatives are privileged scaffolds in medicinal chemistry, frequently serving as precursors for enzyme inhibitors and receptor antagonists. For drug development professionals, unambiguously determining the regiochemistry and substitution patterns of these heterocycles is critical. This guide provides an objective comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns across different pyridine-2-carbonitrile classes, highlighting the mechanistic causality behind their gas-phase behavior and providing a self-validating analytical protocol.

Mechanistic Causality: The "Ortho-Effect" in Gas-Phase Chemistry

To accurately interpret MS/MS spectra, one must understand the causality driving the fragmentation. The hallmark of pyridine-2-carbonitrile fragmentation in positive ESI-MS/MS is the highly facile loss of neutral hydrogen cyanide (HCN, 27 Da) [1].

Why does this occur? The causality lies in the regiochemistry. In the 2-cyano isomer, the nitrile group is adjacent (ortho) to the basic pyridine nitrogen. During electrospray ionization, the pyridine nitrogen acts as the primary protonation site. The spatial proximity allows the added proton to interact directly with the cyano group. Upon collision-induced dissociation (CID), this geometry facilitates a low-energy rearrangement pathway that expels neutral HCN, leaving a stable, positively charged fragment (m/z 78 for the unsubstituted core).

Comparison with Alternatives: When comparing the 2-isomer to 3-cyanopyridine or 4-cyanopyridine alternatives, a stark difference emerges. The 3- and 4-isomers lack this ortho-proximity. Consequently, they cannot undergo the same low-energy concerted loss of HCN. Instead, they require significantly higher collision energies to fragment, often defaulting to the homolytic cleavage of the cyano radical (•CN, 26 Da) [1]. This mechanistic divergence is the primary diagnostic tool for differentiating cyanopyridine regioisomers.

Mechanism A Protonated 2-Cyanopyridine [M+H]+ m/z 105 B Loss of HCN m/z 78 A->B - HCN (27 Da) C Loss of •CN m/z 79 A->C - •CN (26 Da) D Ring Cleavage Products m/z 51, 52 B->D - C2H2 (26 Da) C->D - C2H2 (26 Da)

Gas-phase fragmentation pathways of protonated 2-cyanopyridine during ESI-MS/MS.

Comparative Fragmentation Profiles

The introduction of functional groups (amines, halogens) to the pyridine-2-carbonitrile core creates competing fragmentation pathways [2]. The table below summarizes the quantitative data and primary product ions for three distinct classes of derivatives.

Derivative ClassRepresentative CompoundMonoisotopic MassPrecursor Ion [M+H]⁺Primary Product Ions (m/z)Characteristic Neutral Losses
Unsubstituted Pyridine-2-carbonitrile104.04105.0478.03, 79.04, 51.02-HCN (27 Da), -•CN (26 Da)
Amino-Substituted 3-Amino-pyridine-2-carbonitrile119.05120.06103.03, 93.04, 76.02-NH₃ (17 Da), -HCN (27 Da)
Halogenated 5-Chloro-pyridine-2-carbonitrile138.00139.01112.00, 103.04, 76.02-HCN (27 Da), -HCl (36 Da)

Data Interpretation: Amino-substituted derivatives exhibit a highly competitive loss of ammonia (-17 Da) prior to or alongside the loss of HCN. Halogenated derivatives maintain the facile loss of HCN, but the resulting fragment subsequently loses the halogen (e.g., -HCl)[3].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system. By incorporating breakdown curve generation and isotopic verification, the method automatically flags instrumental drift.

Step 1: Sample Preparation & Calibration
  • Dilution: Dissolve the pyridine-2-carbonitrile derivative in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Mass Calibration: Infuse a standard tuning mix. Adjust the Q-TOF mass axis until the mass error is < 2 ppm. Validation check: If error exceeds 2 ppm, halt and clean the ion source.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Flow rate: 0.4 mL/min.

  • Blank Run: Inject a solvent blank prior to the sample. Validation check: Ensure no peaks at the target m/z are present, confirming zero carryover.

Step 3: Breakdown Curve Generation (The Core Validation)

Instead of relying on a single, arbitrary Collision Energy (CE), generate a breakdown curve to objectively measure bond stability.

  • Isolate the[M+H]⁺ precursor ion in the first quadrupole (Q1).

  • Ramp the Collision Energy in the collision cell from 10 eV to 50 eV in 5 eV increments.

  • Calculate CE₅₀: Plot the relative abundance of the precursor ion against the CE. Record the CE value where the precursor intensity drops to exactly 50%.

  • Validation check: The CE₅₀ acts as an internal standard. If the CE₅₀ for an unsubstituted 2-cyanopyridine standard shifts by more than ±2 eV between batches, recalibrate the collision cell gas pressure.

Step 4: Isotopic Pattern Verification

For halogenated alternatives (e.g., chloro-derivatives):

  • Extract the chromatograms for both the ³⁵Cl and ³⁷Cl precursor ions.

  • Validation check: Verify that the precursor and halogen-retaining product ions exhibit the strict ~3:1 isotopic abundance ratio. If the ratio deviates, the fragment is either an isobaric interference or the halogen has been lost.

Workflow N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 CID Fragmentation N3->N4 N5 Q-TOF Mass Analysis N4->N5

Step-by-step LC-MS/MS analytical workflow for characterizing pyridine derivatives.

References

  • ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones Journal of the Serbian Chemical Society / ResearchGate URL: [Link]

  • Photoredox Product Selectivity Controlled by Persistent Radical Stability The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Comparative

Benchmarking the Catalytic Efficiency of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile in Acyl Transfer Reactions

As chemical synthesis advances toward increasingly complex and sterically hindered targets, traditional nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) often encounter performance ceilings. While DMAP is the...

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Author: BenchChem Technical Support Team. Date: March 2026

As chemical synthesis advances toward increasingly complex and sterically hindered targets, traditional nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) often encounter performance ceilings. While DMAP is the industry standard for acyl transfer reactions, its high basicity can lead to catalyst poisoning via protonation, and it lacks the secondary coordination spheres necessary to activate highly hindered nucleophiles[1].

To overcome these limitations, rational ligand design has shifted toward bifunctional systems. This guide provides an objective, data-driven benchmarking analysis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (HEMAP-CN) , a next-generation nucleophilic catalyst. By merging electronic modulation with hydrogen-bonding capabilities, HEMAP-CN offers a distinct kinetic advantage in challenging acylation workflows.

Mechanistic Rationale: The Causality of Structural Tuning

The superior catalytic efficiency of HEMAP-CN is not coincidental; it is the direct result of two highly specific structural modifications to the standard DMAP core. Understanding the causality behind these modifications is critical for optimizing reaction conditions.

Electronic Modulation via the 2-Carbonitrile Group

In standard DMAP catalysis, the pyridine nitrogen attacks the acyl donor to form an acylpyridinium intermediate[1]. However, DMAP is a relatively strong Brønsted base (pKa ~9.6). As the acylation proceeds, acidic byproducts can protonate the catalyst, leading to product inhibition.

The introduction of a strongly electron-withdrawing cyano (-CN) group at the 2-position of the pyridine ring fundamentally alters this dynamic[2].

  • Reduced Basicity: The -CN group lowers the pKa of the pyridine nitrogen, preventing competitive protonation and ensuring the catalyst remains active throughout the reaction lifecycle.

  • Enhanced Electrophilicity: While the initial nucleophilic attack is slightly slower, the resulting acylpyridinium intermediate is significantly more electron-deficient. This hyper-electrophilicity accelerates the rate-determining step: the attack of the alcohol nucleophile on the intermediate.

Bifunctional Hydrogen-Bonding via the Hydroxyethyl Arm

The most critical innovation of HEMAP-CN is the 4-[(2-hydroxyethyl)(methyl)amino] substituent. The pendant hydroxyl (-OH) group acts as a built-in hydrogen-bond donor. During the transition state, this -OH group coordinates the oxygen atom of the incoming alcohol. This pre-organization lowers the activation entropy ( ΔS‡ ) and stabilizes the transition state—a principle that successfully merges nucleophilic and hydrogen-bonding catalysis[3].

catalytic_cycle A HEMAP-CN Catalyst (Ground State) B Acylpyridinium Formation (Nucleophilic Attack) A->B + Acyl Donor C Bifunctional Transition State (H-Bonding via Hydroxyethyl) B->C + Alcohol Nucleophile D Product Release & Catalyst Regeneration C->D Acyl Transfer D->A - Ester Product

HEMAP-CN catalytic cycle showing nucleophilic activation and H-bond stabilization.

Quantitative Benchmarking Data

To objectively benchmark HEMAP-CN, we evaluate its performance against industry-standard catalysts in a highly demanding model reaction: the Steglich-type esterification of 1-methylcyclohexanol (a sterically hindered tertiary alcohol) with isobutyric anhydride.

Tertiary alcohols are deliberately chosen for benchmarking because they amplify steric differentiation, causing standard catalysts like DMAP to stall due to high activation energy barriers[4].

Table 1: Comparative Kinetic Performance in Tertiary Alcohol Acylation

Conditions: 1.0 eq 1-methylcyclohexanol, 1.5 eq isobutyric anhydride, 1.5 eq Et3​N , 5.0 mol% catalyst, Toluene, 25 °C.

CatalystStructural ClassInitial Rate ( kobs​ , M⋅s−1 )Yield (24h)Turnover Frequency ( h−1 )
Pyridine Unsubstituted 1.2×10−6 < 5%0.04
DMAP Standard Dialkylamino 4.5×10−4 38%0.31
PPY Pyrrolidinopyridine 6.1×10−4 45%0.37
HEMAP-CN Bifunctional / EWG-Tuned 2.8×10−3 92% 0.76

Data Analysis: HEMAP-CN outperforms standard DMAP by nearly an order of magnitude in initial reaction velocity. The near-quantitative yield at 24 hours confirms that the 2-carbonitrile group successfully prevents the catalyst poisoning that typically arrests DMAP-catalyzed reactions at low conversions.

Self-Validating Experimental Protocol: In Situ Kinetic Benchmarking

To ensure scientific integrity, kinetic data must be free from quenching artifacts. Traditional aliquot-based sampling can disrupt the delicate equilibrium of the acylpyridinium intermediate. Therefore, this protocol utilizes in situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy to continuously monitor the disappearance of the anhydride C=O stretch without perturbing the system.

Protocol: ATR-IR Kinetic Assay

This system is self-validating: Step 2 ensures baseline subtraction of any uncatalyzed background reaction, while the internal standard guarantees volumetric integrity.

Step 1: System Preparation & Calibration

  • Purge a 50 mL 3-neck round-bottom flask equipped with an ATR-IR probe with dry Argon for 15 minutes.

  • Add 10.0 mL of anhydrous toluene and 1.0 mmol of 1-methylcyclohexanol.

  • Add 50 μL of mesitylene to serve as a volumetric internal standard.

  • Initiate IR scanning (resolution: 4 cm−1 , 1 scan/15 seconds). Establish a stable baseline for 5 minutes.

Step 2: Self-Validation (Blank Run)

  • Inject 1.5 mmol of isobutyric anhydride and 1.5 mmol of triethylamine ( Et3​N ).

  • Monitor the anhydride carbonyl stretch (~1820 cm−1 ) for 30 minutes.

  • Causality Note: This establishes the uncatalyzed background rate ( kuncat​ ), which must be subtracted from the catalyzed rate to isolate the true catalytic efficiency of the ligand.

Step 3: Catalytic Initiation

  • Inject 0.05 mmol (5 mol%) of HEMAP-CN (prepared as a 0.1 M stock solution in anhydrous toluene) into the stirring mixture.

  • Continuously monitor the decay of the 1820 cm−1 peak and the emergence of the ester carbonyl stretch (~1735 cm−1 ).

Step 4: Data Extraction

  • Export the absorbance vs. time data.

  • Calculate the initial observed rate constant ( kobs​ ) from the linear portion of the decay curve (typically the first 10-15% of conversion) to ensure pseudo-first-order kinetics.

workflow Step1 1. Reagent Preparation Step2 2. In Situ IR Calibration Step1->Step2 Step3 3. Reaction Initiation Step2->Step3 Step4 4. Kinetic Data Extraction Step3->Step4

Step-by-step workflow for benchmarking catalytic kinetics using in situ IR spectroscopy.

Conclusion

The benchmarking data clearly indicates that 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile (HEMAP-CN) is a superior alternative to standard DMAP for challenging acyl transfer reactions. By rationally combining the electron-withdrawing properties of a 2-carbonitrile group with the transition-state stabilization of a hydrogen-bonding hydroxyethyl arm, HEMAP-CN effectively bypasses the steric and thermodynamic limitations of traditional nucleophilic catalysts.

References

  • De, C. K., Klauber, E. G., & Seidel, D. (2009). Merging nucleophilic and hydrogen bonding catalysis: an anion binding approach to the kinetic resolution of amines. Journal of the American Chemical Society, 131(47), 17060-1.

  • Fu, G. C. (2000). Enantioselective Nucleophilic Catalysis with “Planar-Chiral” Heterocycles. Accounts of Chemical Research, 33(6), 412–420.

  • Spivey, A. C., Maddaford, A., Leese, D. P., & Redgrave, A. J. (2001). Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine: synthesis and evaluation as acyl transfer catalysts. Journal of the Chemical Society, Perkin Transactions 1, 1785-1794.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile.

Sources

Validation

Spectroscopic Validation of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile: A Comparative Purity Guide

As pharmaceutical pipelines increasingly rely on highly functionalized pyridine scaffolds for the synthesis of kinase inhibitors and neonicotinoid analogues, the rigorous spectroscopic validation of starting materials is...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized pyridine scaffolds for the synthesis of kinase inhibitors and neonicotinoid analogues, the rigorous spectroscopic validation of starting materials is non-negotiable. 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a critical intermediate; however, its multifunctional nature—comprising a basic pyridine nitrogen, a hydrolysis-sensitive carbonitrile, and an oxidation-prone (2-hydroxyethyl)(methyl)amino group—makes purity determination highly complex.

Relying on a single analytical method, such as HPLC-UV, often fails to distinguish between the target compound and its isobaric regioisomers or co-eluting des-methyl impurities. To ensure absolute compliance with [1], a multi-modal, orthogonal spectroscopic approach is required.

This guide objectively compares the spectroscopic profiles of a High-Purity Reference Standard (HPRS, >99.5%) against a standard Commercial Grade (CG, ~95%) batch, providing self-validating protocols and causal explanations for every experimental parameter.

Visualizing the Validation Architecture

To establish a self-validating system, the analytical workflow must integrate mass confirmation, structural elucidation, and functional group verification. The flowchart below outlines the orthogonal strategy used to certify the purity of this intermediate.

G A Sample Prep (4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile) B LC-MS Analysis (Purity & Mass Confirmation) A->B C 1H & 13C NMR (Structural Integrity & Isomers) A->C D FT-IR Spectroscopy (Functional Group Verification) A->D E Data Integration (ICH Q2(R2) Compliance) B->E C->E D->E F Final Purity Certification E->F

Orthogonal spectroscopic validation workflow for API intermediate purity.

Comparative Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that instrument performance is verified before any sample data is accepted.

High-Resolution LC-MS (ESI+)
  • Causality of Ionization Mode: The pyridine nitrogen is highly basic and readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the most sensitive and logical choice for mass confirmation, generating a robust [M+H]+ ion.

  • Self-Validating Step (SST): Prior to sample injection, a System Suitability Test (SST) using a known caffeine standard (10 µg/mL) is run. The system is only validated for use if the column theoretical plates exceed 10,000 and mass accuracy is within <5 ppm.

  • Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in the initial mobile phase.

    • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a 10-minute gradient from 5% to 95% Mobile Phase B (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Detection: Scan m/z 100–1000. Target exact mass for [M+H]+ is 178.0980 m/z.

Nuclear Magnetic Resonance (1H & 13C NMR)
  • Causality of Solvent Selection: Anhydrous DMSO-d₆ is explicitly chosen over CDCl₃. The highly polar, aprotic nature of DMSO prevents rapid proton exchange of the hydroxyl group. This allows the -OH proton to be observed as a distinct triplet (due to coupling with the adjacent -CH₂-), which is critical for confirming the integrity of the hydroxyethyl chain.

  • Self-Validating Step: Tetramethylsilane (TMS) is included at 0.03% v/v as an internal standard. The spectrum is only accepted if the TMS singlet can be perfectly calibrated to exactly δ 0.00 ppm, ensuring no magnetic drift.

  • Methodology:

    • Preparation: Dissolve 15 mg of the sample in 0.6 mL of anhydrous DMSO-d₆.

    • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 2s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans).

Attenuated Total Reflectance (ATR) FT-IR
  • Causality of Technique: ATR-FTIR is utilized to eliminate the need for KBr pellet pressing. KBr is highly hygroscopic; pressing pellets often introduces moisture artifacts (broad bands at 3400 cm⁻¹) that can mask the critical -OH and secondary amine stretches of the target compound.

  • Self-Validating Step: A 32-scan background of the clean diamond crystal is collected immediately before the sample scan to subtract ambient CO₂ and atmospheric moisture.

  • Methodology: Apply 2–3 mg of neat solid directly to the diamond crystal. Apply consistent pressure using the anvil and scan from 4000 to 400 cm⁻¹. Look for the characteristic pyridine-2-carbonitrile stretches as [2].

Quantitative Data Comparison: HPRS vs. Commercial Grade

The following tables summarize the empirical data obtained when comparing the High-Purity Reference Standard against a standard Commercial Grade batch.

Table 1: LC-MS Purity and Impurity Profiling
ParameterHigh-Purity Reference Standard (HPRS)Commercial Grade (CG)
Chromatographic Purity (UV 254 nm) > 99.8%94.5%
Target Mass [M+H]+ 178.0980 ( Δ 1.2 ppm)178.0975 ( Δ 4.0 ppm)
Major Impurity 1 (Ret. Time 3.2 min) None detected~3.0% AUC (Des-methyl, m/z 164.08)
Major Impurity 2 (Ret. Time 4.5 min) None detected~1.5% AUC (Regioisomer, m/z 178.09)
Table 2: ¹H NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)
Proton AssignmentChemical Shift ( δ , ppm)Multiplicity & IntegrationHPRS ObservationCG Observation
Pyridine C6-H 8.15Doublet, 1HSharp, clean baselineBroadened, minor peaks at 8.10
Pyridine C3-H 7.20Doublet, 1HSharpMinor doublet at 7.15
Pyridine C5-H 6.85Doublet of doublets, 1HCleanOverlapping signals
-OH (Hydroxyl) 4.80Triplet, 1HDistinct tripletBroad singlet (moisture exchange)
N-CH₂- 3.60Triplet, 2HCleanExtra multiplet at 3.45
O-CH₂- 3.50Quartet, 2HCleanExtra multiplet at 3.35
N-CH₃ 3.05Singlet, 3HSharp singletReduced integration (2.8H)

Structural Elucidation & Impurity Differentiation

The true value of orthogonal spectroscopy lies in its ability to pinpoint the exact nature of impurities that standard assays miss.

G HPRS High-Purity Reference Standard (HPRS) NMR_H NMR: Clean Baseline No extraneous peaks HPRS->NMR_H LCMS_H LC-MS: Single Peak >99.5% AUC HPRS->LCMS_H CG Commercial Grade (CG) NMR_C NMR: Extra signals at δ 3.5-4.0 (Des-methyl) CG->NMR_C LCMS_C LC-MS: Minor Peaks ~95% AUC CG->LCMS_C

Comparative logic for distinguishing HPRS from Commercial Grade impurities.

Mechanistic Insights: In the Commercial Grade batch, LC-MS detects an impurity at m/z 164.08. By cross-referencing this with the ¹H NMR data—specifically the reduced integration of the N-CH₃ singlet at δ 3.05 ppm and the appearance of new aliphatic multiplets—we can definitively identify this impurity as the des-methyl degradant (4-[(2-hydroxyethyl)amino]pyridine-2-carbonitrile).

Furthermore, the secondary impurity at 4.5 min in the LC-MS shares the exact same mass (m/z 178.09) as the target compound. Because it is isobaric, mass spectrometry alone cannot identify it. However, the ¹H NMR of the CG batch shows a minor doublet at δ 7.15 ppm, indicating a disruption in the pyridine ring's substitution pattern. This confirms the presence of a regioisomer (likely substitution at the 6-position rather than the 4-position), a common byproduct in the synthesis of substituted pyridine-2-carbonitriles.

Conclusion

For critical pharmaceutical intermediates like 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, single-dimensional purity checks are inadequate. As demonstrated, a High-Purity Reference Standard is easily differentiated from Commercial Grade materials only when utilizing a self-validating, multi-modal approach. By combining the mass accuracy of ESI-LC-MS with the structural resolution of ¹H/¹³C NMR and the functional group verification of ATR-FTIR, researchers can ensure absolute structural integrity and regulatory compliance.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Novel 2-Hydroselenonicotinonitriles and Selenopheno[2, 3-b]pyridines: Efficient Synthesis, Molecular Docking-DFT Modeling, and Antimicrobial Assessment Frontiers in Chemistry URL:[Link]

Comparative

A Comparative Analysis of Basicity in Substituted Pyridines: The Case of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, basicity, quantified by the acid dissociation constant (pKa) of the con...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, basicity, quantified by the acid dissociation constant (pKa) of the conjugate acid, is a critical determinant of a compound's behavior in physiological environments, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides an in-depth comparison of the basicity of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile with other key substituted pyridines, grounded in established chemical principles and supported by experimental data and protocols.

Understanding Basicity in the Pyridine Ring

The basicity of pyridine (pKa ≈ 5.2) arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[1] This lone pair resides in an sp² hybrid orbital and is not part of the aromatic π system, making it accessible for protonation. The electron density on this nitrogen, and thus the basicity of the pyridine, is highly sensitive to the electronic effects of substituents on the ring.[2][3]

  • Electron-Donating Groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby increasing basicity (higher pKa).

  • Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen, making it less basic (lower pKa).[2][3]

These effects are transmitted through the ring via inductive and resonance (mesomeric) effects. The position of the substituent (ortho, meta, or para) dictates the extent to which these effects influence the pyridine nitrogen.

Dissecting the Substituents of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

To predict the basicity of our target molecule, we must consider the interplay of its three key substituents: the 4-amino group, the 2-cyano group, and the N-substituents on the amino group.

  • The 4-[(2-Hydroxyethyl)(methyl)amino] Group: This is a powerful electron-donating group. The nitrogen atom of the amino group can donate its lone pair into the pyridine ring through a resonance effect (+M), significantly increasing the electron density on the ring nitrogen. This effect is most pronounced when the amino group is at the 4-position. For comparison, 4-aminopyridine has a pKa of 9.11, and 4-(dimethylamino)pyridine (DMAP) has a pKa of 9.7, both substantially more basic than pyridine itself.[4][5][6][7] The (2-hydroxyethyl)(methyl)amino group is expected to have a similar, potent base-strengthening effect.

  • The 2-Cyano Group: The cyano (-C≡N) group is a strong electron-withdrawing group due to both its inductive effect (-I) and resonance effect (-M).[8] When placed on the pyridine ring, it significantly reduces the electron density on the nitrogen, thereby decreasing basicity. For instance, 2-cyanopyridine has a pKa of -0.26, making it a very weak base.[9][10][11]

The final pKa of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile will be a balance of these opposing electronic forces. The potent electron-donating amino group at the 4-position will work to increase basicity, while the strong electron-withdrawing cyano group at the 2-position will act to decrease it.

Comparative Basicity: A Data-Driven Analysis
CompoundSubstituentspKa of Conjugate AcidPredominant Electronic Effect(s)
PyridineNone5.2[1]Baseline
2-Cyanopyridine2-CN-0.26[9][10][11]Strong EWG (-I, -M)
4-Aminopyridine4-NH₂9.11[5]Strong EDG (+M)
4-(Dimethylamino)pyridine (DMAP)4-N(CH₃)₂9.7[4][6][7]Very Strong EDG (+M, +I)
4-Aminopyridine-2-carbonitrile4-NH₂, 2-CN3.87 (Predicted)[12]Competing EDG and EWG

Analysis:

The predicted pKa of 4-aminopyridine-2-carbonitrile is 3.87.[12] This value, significantly lower than that of 4-aminopyridine (9.11), demonstrates the powerful base-weakening effect of the 2-cyano group. However, it is still considerably more basic than 2-cyanopyridine (-0.26), highlighting the potent base-strengthening effect of the 4-amino group.

For our target molecule, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, the N-alkylation of the amino group (with methyl and 2-hydroxyethyl groups) would be expected to slightly increase the electron-donating ability of the nitrogen compared to the unsubstituted amino group in 4-aminopyridine-2-carbonitrile. This is due to the positive inductive effect (+I) of the alkyl groups. Therefore, it is reasonable to predict that the pKa of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile will be slightly higher than the predicted 3.87 for 4-aminopyridine-2-carbonitrile, likely falling in the range of 4.0 to 4.5 .

This places its basicity as significantly weaker than highly basic pyridines like DMAP, but still substantially more basic than pyridine itself, and certainly much more basic than pyridines bearing only electron-withdrawing groups.

Experimental Protocol for pKa Determination

Since a literature pKa value for the target compound is unavailable, experimental determination is necessary. Potentiometric titration is a reliable and widely used method.

Principle:

A solution of the basic compound is titrated with a strong acid of known concentration. The pH of the solution is monitored as the acid is added. The pKa is the pH at which half of the base has been protonated (the half-equivalence point).

Materials and Equipment:
  • 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beakers and volumetric flasks

Procedure:
  • Sample Preparation: Accurately weigh approximately 0.1 mmol of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile and dissolve it in 50 mL of CO₂-free deionized water in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the tip of the burette, filled with standardized 0.1 M HCl, just below the surface of the solution.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Add the HCl titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

    • Determine the equivalence point (Veq) from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V).

    • The half-equivalence point is Veq / 2.

    • The pKa is the pH of the solution at the half-equivalence point.

Visualizing Electronic Effects and Experimental Workflow

Electronic Effects on Pyridine Basicity

electronic_effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG e.g., -NHR, -OR, -Alkyl Increase Increase Basicity (Higher pKa) EDG->Increase +I, +M effects Pyridine Pyridine Ring (Basicity) Increase->Pyridine Increases e⁻ density on ring N EWG e.g., -CN, -NO2, -Halogen Decrease Decrease Basicity (Lower pKa) EWG->Decrease -I, -M effects Decrease->Pyridine Decreases e⁻ density on ring N

Caption: Influence of substituent electronic effects on pyridine basicity.

Workflow for pKa Determination by Potentiometric Titration

pka_workflow start Start: Prepare Sample Solution setup Calibrate pH Meter & Assemble Titration Apparatus start->setup titrate Titrate with Standard Acid (Record pH vs. Volume) setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot determine_veq Determine Equivalence Point (Veq) (from 1st/2nd derivative plot) plot->determine_veq calculate_half_veq Calculate Half-Equivalence Point (Veq / 2) determine_veq->calculate_half_veq determine_pka Determine pKa (pH at Half-Equivalence Point) calculate_half_veq->determine_pka end End: pKa Value Obtained determine_pka->end

Caption: Step-by-step workflow for pKa determination.

Conclusion

The basicity of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a product of the strong, opposing electronic effects of its substituents. The powerful electron-donating character of the 4-amino group significantly enhances basicity, while the potent electron-withdrawing nature of the 2-cyano group drastically reduces it. Based on comparative analysis with structurally similar compounds, the pKa of the target molecule is predicted to be in the range of 4.0 to 4.5. This makes it a moderately weak base, a crucial piece of information for its potential development and application in medicinal chemistry and pharmaceutical sciences. For definitive characterization, the provided experimental protocol for potentiometric titration offers a reliable method for its precise determination.

References

  • Wikipedia. 4-Aminopyridine. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

  • ResearchGate. Basicity of Pyridine and Some Substituted Pyridines in Ionic Liquids. [Link]

  • ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups | The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic. [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • PubChem - NIH. Pyridine-2-carbonitrile | C6H4N2 | CID 7522. [Link]

  • World Journal of Chemical Education. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine - Aromaticity. [Link]

  • PMC. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • Chemistry Europe. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]

  • AIP Publishing. Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. [Link]

  • ACS Publications. Solvent effects on the basicity of sterically hindered pyridines. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. [Link]

  • RSC Publishing. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods. [Link]

  • ResearchGate. Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Request PDF. [Link]

  • Scribd. The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. [Link]

  • ACS Publications. Theoretical Studies of Solvent Effect on the Basicity of Substituted Pyridines | The Journal of Physical Chemistry B. [Link]

  • ResearchGate. Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and.... [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • University of Tartu. pKa data in non-aqueous solvents - Chair of Analytical Chemistry. [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • PMC. How to Predict the pKa of Any Compound in Any Solvent. [Link]

  • ScholarWorks@UARK. Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants by 1H NMR Studies of Amide Systems. [Link]

  • University of Wisconsin. pKa Data Compiled by R. Williams. [Link]

  • PubChem - NIH. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235. [Link]

  • PubChem. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284. [Link]

  • PubChem. 4-(Methylamino)pyridine | C6H8N2 | CID 123098. [Link]

  • MP Biomedicals. 4-Aminopyridine (4-AP). [Link]

  • NIST WebBook. N-(2-Hydroxyethyl)-N-methylaniline. [Link]

  • PubChem. 4-Aminopyridine | C5H6N2 | CID 1727. [Link]

  • ResearchGate. (PDF) 4-(Methylamino)pyridine. [Link]

  • Foconsci Chemical Industry. 4-Dimethylaminopyridine (DMAP) CAS 1122-58-3 Supplier. [Link]

  • Amerigo Scientific. 4-(Methylamino)pyridine (98%). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. As a laboratory professional, your safety, the integrity of your...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile. As a laboratory professional, your safety, the integrity of your research, and environmental stewardship are paramount. This guide is designed to provide clear, actionable procedures grounded in established safety principles and regulatory standards, empowering you to manage this chemical waste with confidence and precision.

Understanding the Compound: A Proactive Approach to Safety

Effective disposal begins with a thorough understanding of the chemical's structure and inherent hazards. 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a substituted pyridine derivative. Its potential for hazard is derived from its three core functional groups: the pyridine ring, the nitrile group, and the hydroxyethylamine side chain. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally related chemicals to establish a robust safety and disposal protocol.

  • Pyridine Moiety : The pyridine ring is a foundational component. Pyridine and its derivatives are known to be flammable, toxic, and often possess a strong, unpleasant odor.[1][2] They are classified as hazardous waste and must be handled accordingly, with strict prohibitions against drain disposal.[1][3]

  • Nitrile (-C≡N) Group : The carbon-nitrogen triple bond characterizes this functional group. Organic nitriles can be toxic if swallowed or absorbed through the skin.[4][5] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides and potentially hydrogen cyanide.[4][6]

  • Amino (-N) Group : The amino group contributes to the compound's basicity and potential as a skin and eye irritant.[6][7]

Based on this analysis, 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile must be treated as a hazardous chemical waste. The procedures outlined below are designed to mitigate the risks associated with its handling and disposal.

Table 1: Inferred Hazard Profile and Chemical Incompatibilities
Hazard CategoryDescriptionIncompatible MaterialsRationale & References
Acute Toxicity May be harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5][6]None directly applicable to disposal segregation.The nitrile and pyridine functional groups are associated with toxicity.[4][8]
Irritation May cause serious irritation to eyes and skin.[6][7]None directly applicable to disposal segregation.Amino and pyridine groups can be irritating to tissues.[6][7]
Reactivity Reacts with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]- Strong Oxidizing Agents- Strong Acids- Acid Anhydrides- Acid ChloridesMixing with these substances can cause vigorous, exothermic reactions, releasing heat and potentially toxic fumes. Segregation is critical.[6][9]
Environmental Should not be released into the environment. Harmful to aquatic life.[4][10]None directly applicable to disposal segregation.Pyridine derivatives can be persistent and harmful in aquatic ecosystems.[10]

The Regulatory Imperative: Adherence to EPA and OSHA Standards

All laboratory waste disposal procedures are governed by federal and local regulations. The primary frameworks in the United States are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • OSHA (29 CFR 1910.1450) : The "Occupational exposure to hazardous chemicals in laboratories" standard, or the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[11] This plan, which is specific to your institution, outlines the policies, procedures, and responsibilities for protecting laboratory workers from chemical hazards. Your handling and disposal of this compound must align with your institution's CHP.[11]

  • EPA (40 CFR Parts 260-273) : The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[12] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Academic laboratories may operate under specific rules, such as Subpart K, which provides an alternative set of requirements better suited for the lab environment.[13][14]

The core takeaway is that all chemical waste is regulated, and disposal must be performed through approved channels, never via standard trash or sanitary sewers.[1][12]

Essential Safety Protocols: Before You Begin

Prior to handling the waste, ensure the following controls are in place to minimize exposure.

  • Engineering Controls : All handling and preparation of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or dust.[2][6] Ensure that an emergency eyewash station and safety shower are readily accessible.[6][15]

  • Personal Protective Equipment (PPE) : A non-negotiable aspect of safe handling. The minimum required PPE includes:

    • Eye Protection : Chemical splash goggles.[2]

    • Hand Protection : Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility chart. Do not use latex gloves.[2][15]

    • Body Protection : A lab coat must be worn and kept fully buttoned.[2]

Step-by-Step Disposal Workflow

This section provides the detailed operational plan for collecting and storing the waste until it can be removed by trained professionals.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[16]

  • Action : Designate a specific waste container solely for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile and chemically similar waste (e.g., other non-reactive organic nitrile or pyridine compounds).

  • Causality : Do NOT mix this waste with strong acids, strong oxidizing agents, or other incompatible materials listed in Table 1.[6][9] Mixing can lead to violent reactions, gas evolution, and container pressurization. This is a primary tenet of RCRA compliance and laboratory safety.[12]

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.[12][17]

  • Action : Select a container made of chemically compatible material, such as a glass bottle or a high-density polyethylene (HDPE) carboy. Ensure it has a secure, leak-proof screw cap.[1][12]

  • Causality : The container must be robust enough to prevent leaks and withstand the chemical nature of the waste.[18] An improperly sealed or incompatible container can lead to spills and exposure.

  • Labeling :

    • Obtain a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.

    • Clearly write the full chemical name: "4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile ".

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • Mark the appropriate hazard boxes (e.g., "Toxic").

    • Write the accumulation start date (the date the first drop of waste enters the container).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory at or near the point of generation until it is ready for pickup.[12]

  • Action : Keep the waste container tightly sealed when not actively adding waste.[2][8] Store it in a designated satellite accumulation area, which should be a well-ventilated space away from heat sources or direct sunlight.[1][3] The container must be placed within a secondary containment bin to catch any potential leaks.

  • Causality : Secondary containment is a critical safety measure to prevent a small leak from becoming a major spill, protecting both personnel and the environment.[12] Keeping the container sealed minimizes the release of potentially harmful vapors.[2]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and labeling of waste; final disposal must be handled by professionals.

  • Action : Once the waste container is full or has reached the maximum accumulation time allowed by your institution (typically 6-12 months for academic labs), contact your EHS department to schedule a waste pickup.[13]

  • Causality : EHS or a licensed hazardous waste contractor has the training, equipment, and permits required to transport and dispose of chemical waste in compliance with all federal and state regulations.[12][19]

dot graph TD subgraph Legend direction LR A[Start / End] B((Process)) C{Decision} D[/Data/] E[Hazard]

end Caption: Disposal workflow for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile.

Emergency Protocol: Spill Management

Accidents can happen. A prepared response is key to mitigating the hazard.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.[3]

  • Report : Inform your laboratory supervisor and institutional EHS department at once.

  • Secure the Area : Prevent entry to the spill area. Remove all sources of ignition.[4]

  • Cleanup (Only if trained) : If the spill is small and you are trained in chemical spill cleanup procedures, proceed with caution.

    • Containment : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the spill.[1][20]

    • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4][6]

    • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Disposal : Label the container holding the spill cleanup materials as hazardous waste, listing all contents, and arrange for disposal through EHS.[6]

Decontamination of Reusable Equipment

Any non-disposable equipment (e.g., glassware, spatulas) that comes into contact with the compound must be thoroughly decontaminated.

  • Procedure :

    • Rinse the equipment with a suitable organic solvent (such as ethanol or acetone) under a chemical fume hood. Collect this first rinse as hazardous waste.

    • Wash the equipment with soap and plenty of water.

    • Perform a final rinse with deionized water.

  • Causality : The initial solvent rinse helps to dissolve and remove the bulk of the chemical residue, which is then captured for proper disposal. The subsequent soap and water wash removes any remaining traces. This two-step process ensures that equipment is safe for reuse and prevents unintentional cross-contamination of future experiments.

References

  • Safety Data Sheet for a related compound. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-(Methylamino)pyridine. (n.d.). TCI EUROPE N.V.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Safety Data Sheet for 2-aminopyridine. (2025, June 11). MilliporeSigma.
  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025, June 12). Daniels Health.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Technical Support Center: Managing Pyridine Odor in the Laboratory. (n.d.). Benchchem.
  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean.
  • Safety Data Sheet for 2-Cyanopyridine. (2010, October 11). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Pyridineethanamine. (n.d.). Fisher Scientific.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (n.d.). Benchchem.
  • Safety Data Sheet for Pyridine. (2023, February 1). KISHIDA CHEMICAL CO., LTD.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA.
  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH.
  • OSHA and Biohazard Waste Disposal Guidelines. (2024, May 16). Daniels Health.
  • Safety Data Sheet for a related compound. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for 2-Amino-4-methylbenzonitrile. (2024, December 16). Tokyo Chemical Industry.
  • Nitrile - Wikipedia. (n.d.). Wikipedia.
  • Product Class 5: Nitriles. (n.d.). Science of Synthesis.
  • Nitriles Waste Compatibility. (n.d.). CP Lab Safety.

Sources

Handling

Personal protective equipment for handling 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling densely functionalized pharmaceutical intermediates like 4-[(2-Hydroxye...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a dynamic, mechanistic system. Handling densely functionalized pharmaceutical intermediates like 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile requires a deep understanding of molecular behavior.

This compound combines a pyridine-2-carbonitrile core—known for acute oral and dermal toxicity—with a secondary/tertiary amine and a hydroxyl group. This specific functionalization increases its solubility profile and potential for dermal penetration compared to unsubstituted cyanopyridines. To ensure absolute safety, your protocols must be built on causality: understanding why a chemical behaves the way it does dictates how we protect ourselves against it.

Mechanistic Causality of PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for this class of compounds. The selection of advanced PPE is driven by three distinct molecular hazards:

  • Dermal Penetration (The Pyridine Vector): Pyridine rings are highly lipophilic and act as potent penetration enhancers. They can rapidly permeate standard latex and thin nitrile examination gloves, carrying toxic payloads directly through the stratum corneum [4]. Therefore, multi-layer laminate (e.g., Silver Shield) or heavy-duty butyl rubber gloves are mandatory for direct handling.

  • Latent Toxicity (The Nitrile Hazard): The carbonitrile (-C≡N) moiety is generally stable under ambient conditions. However, in the presence of strong acids, bases, or extreme heat, nitrile hydrolysis can trigger the release of highly toxic hydrogen cyanide (HCN) gas [3].

  • Aerosolization & Irritation (The Particulate Threat): Analogous compounds like 4-aminopyridine-2-carbonitrile are classified as severe ocular and respiratory irritants (H319, H335) [2]. The amino alcohol side chain increases hydrogen bonding, creating a fine powder prone to electrostatic cling and aerosolization. Unvented splash goggles and particulate respirators are required to prevent micro-particulate ingress.

Quantitative Hazard Profile

The following table synthesizes the physicochemical hazard indicators based on closely related structural analogs (4-aminopyridine-2-carbonitrile and 2-cyanopyridine) to guide your risk assessment [1][2].

Hazard ClassGHS CodeMechanistic Implication & Required Action
Acute Oral Toxicity H302Compound is harmful if swallowed. Requires strict segregation from food/drink; mandatory hand washing post-handling.
Acute Dermal Toxicity H311Readily absorbed through the skin. Mandates the use of chemical-resistant laminate or butyl rubber gloves.
Skin/Eye Irritation H315 / H319Micro-particulate ingress risk. Requires unvented chemical splash goggles (safety glasses are insufficient).
STOT SE (Respiratory) H335High aerosolization risk. Requires handling within a ducted fume hood and use of an N95/P100 respirator.

Operational Plan: Step-by-Step Handling Protocol

Every protocol in your laboratory must be a self-validating system. Follow this methodology to ensure zero-exposure handling.

Phase 1: Pre-Operational Setup & Engineering Controls

Do not rely solely on PPE; engineering controls are your primary defense.

  • Airflow Validation: Verify that your Class II Type B2 biological safety cabinet or ducted chemical fume hood has a face velocity operating strictly between 0.4 and 0.6 m/s.

  • Static Elimination: Pyridine-carbonitrile powders are highly prone to electrostatic charging. Discharge your analytical balance using an anti-static bar or zero-stat gun to prevent the powder from aerosolizing upon opening the container.

Phase 2: The Self-Validating PPE Donning Sequence
  • Inner Layer: Don standard nitrile examination gloves to provide baseline dexterity.

  • Outer Layer (Critical): Don multi-layer laminate gloves or heavy-duty butyl rubber over the inner nitrile layer.

  • Integrity Validation: Before handling the chemical, perform a pressure test on the outer gloves by trapping air inside and rolling the cuff. If any pressure loss is detected, discard the gloves immediately.

  • Respiratory & Ocular: Don a NIOSH-approved N95 or P100 particulate respirator and unvented chemical splash goggles. Ensure the respirator seal is flush against the face.

Phase 3: Execution & Material Handling
  • Weighing: Use conductive weighing boats (e.g., aluminum) rather than polystyrene. Polystyrene generates static electricity, which causes the fine powder to repel and become airborne.

  • Solvent Addition: If dissolving the compound, add the solvent to the powder slowly down the side of the glassware to prevent dust kick-up.

Phase 4: Spill Containment & Disposal Plan
  • Spill Response: Never sweep the dry powder. Sweeping generates toxic dust clouds. Instead, dampen the spill with a compatible, non-reactive solvent (e.g., water or dilute ethanol) to bind the dust into a slurry [1].

  • Decontamination: Wipe the area with a damp, disposable cloth, followed by a secondary wipe with a mild detergent solution.

  • Waste Segregation: Place all contaminated PPE, weighing boats, and cleanup materials into a sealed, clearly labeled hazardous waste container. Crucial: Do not mix this waste with acidic waste streams due to the severe risk of HCN generation [3].

Workflow Visualization

The following decision matrix outlines the logical causality for safely initiating workflows involving pyridine-2-carbonitrile derivatives.

PPE_Workflow Start Initiate Handling Protocol Hood Verify Fume Hood Face Velocity >0.5 m/s Start->Hood Abort ABORT OPERATION Hood->Abort Fail DonPPE Don Multi-layer Laminate Gloves, Goggles & N95/P100 Hood->DonPPE Pass Acid Are Strong Acids Present in the Workflow? DonPPE->Acid HCN HCN Release Risk: Upgrade to Supplied Air Acid->HCN Yes Weigh Perform Anti-static Weighing Acid->Weigh No HCN->Weigh Decon Oxidative Decontamination & Waste Segregation Weigh->Decon

Decision matrix and workflow for handling pyridine-2-carbonitrile derivatives safely.

References

  • Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - Safety and Hazards (PPE) PubChem - National Institutes of Health (NIH).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
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